N-(3-Phenylpropionyl)glycine-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2,2-dideuterio-2-(3-phenylpropanoylamino)acetic acid |
InChI |
InChI=1S/C11H13NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)/i8D2 |
InChI Key |
YEIQSAXUPKPPBN-MGVXTIMCSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NC(=O)CCC1=CC=CC=C1 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-(3-Phenylpropionyl)glycine-d2
This technical guide provides a comprehensive overview of the chemical and physical properties of N-(3-Phenylpropionyl)glycine-d2, its synthesis, and its application in metabolic research, particularly as an internal standard for mass spectrometry-based assays. This document is intended for researchers, scientists, and professionals in the fields of drug development and clinical diagnostics.
Core Chemical Properties
This compound is the deuterium-labeled form of N-(3-Phenylpropionyl)glycine, a known biomarker for certain inborn errors of metabolism. The deuterium (B1214612) labeling at the C2 position of the glycine (B1666218) moiety makes it an ideal internal standard for quantitative analysis.
Physical and Chemical Data
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁D₂NO₃ | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| CAS Number | 1219795-43-3 | [1][2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 96-98 °C (for non-deuterated) | [3] |
| Isotopic Purity | ≥98 atom % D | [4] |
| Chemical Purity | ≥98% | [2] |
Solubility
Solubility information is crucial for the preparation of stock solutions and experimental assays.
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (477.92 mM) | [1] |
| Ethanol | ~30 mg/mL (for non-deuterated) | [5][6] |
| Dimethylformamide (DMF) | ~30 mg/mL (for non-deuterated) | [5][6] |
| PBS (pH 7.2) | ~1 mg/mL (for non-deuterated) | [6] |
Note: Sonication may be required to achieve complete dissolution in DMSO.
Stability and Storage
Proper storage is essential to maintain the integrity of the compound.
| Condition | Recommended Storage | Duration | Reference |
| Solid (Powder) | -20°C | 3 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Synthesis and Isotopic Labeling
General Synthesis Workflow
The logical flow for the synthesis is outlined below.
Caption: General workflow for the synthesis of this compound.
Biological Significance and Application
N-(3-Phenylpropionyl)glycine is an acylglycine that is a minor metabolite of fatty acids. Its levels in urine are significantly increased in individuals with certain inborn errors of metabolism, most notably Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[5][6]
Metabolic Pathway
The formation of N-(3-Phenylpropionyl)glycine in humans is a result of the detoxification of 3-phenylpropionic acid, which is produced by gut bacteria. This process is catalyzed by the mitochondrial enzyme Glycine N-acyltransferase (GLYAT).
Caption: Metabolic pathway for the formation and excretion of N-(3-Phenylpropionyl)glycine.
In MCAD deficiency, the impaired beta-oxidation of fatty acids leads to an accumulation of medium-chain acyl-CoAs, which can be alternatively metabolized, leading to an increase in the excretion of various acylglycines, including N-(3-Phenylpropionyl)glycine.
Experimental Protocols
This compound is primarily used as an internal standard in quantitative mass spectrometry assays for the diagnosis of inborn errors of metabolism.[7]
Quantitative Analysis of Acylglycines in Urine by LC-MS/MS
This section outlines a general protocol for the analysis of acylglycines in urine using a deuterated internal standard like this compound.[7][8][9]
4.1.1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples to pellet any precipitates.
-
To a fixed volume of the supernatant (e.g., 100 µL), add the internal standard solution containing this compound to a final concentration appropriate for the instrument's linear range.
-
Perform a solid-phase extraction (SPE) or a simple protein precipitation step to clean up the sample.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4.1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is common.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (N-(3-Phenylpropionyl)glycine) and the internal standard (this compound) must be determined and optimized. For this compound, the precursor ion will have an m/z two units higher than the non-deuterated form.
-
4.1.3. Quantification
The concentration of N-(3-Phenylpropionyl)glycine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.
Experimental Workflow Diagram
Caption: Workflow for quantitative analysis of urinary acylglycines using a deuterated internal standard.
Spectroscopic Data
While specific spectra for this compound are not widely published, the expected characteristics can be inferred from the non-deuterated compound's data.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, the signal corresponding to the two protons on the C2 of the glycine moiety (typically a doublet around 4.0 ppm in the non-deuterated form) will be absent due to the deuterium substitution. The remaining signals corresponding to the phenyl and propionyl groups will be present.
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak at an m/z value that is two units higher than that of the non-deuterated compound, reflecting the presence of the two deuterium atoms. This mass shift is the basis for its use as an internal standard in mass spectrometry.
This technical guide provides a solid foundation for understanding the chemical properties and applications of this compound. For specific analytical method development, further optimization of the LC-MS/MS parameters is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(3-PHENYLPROPIONYL)GLYCINE | Eurisotop [eurisotop.com]
- 3. mybiosource.com [mybiosource.com]
- 4. N-(3-Phenylpropionyl)glycine-2,2-d2 | LGC Standards [lgcstandards.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-(3-Phenylpropionyl)glycine-d2 (CAS number 1219795-43-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(3-Phenylpropionyl)glycine-d2, a deuterated stable isotope-labeled internal standard crucial for the accurate diagnosis and monitoring of inborn errors of metabolism, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. This document details its physicochemical properties, synthesis, analytical applications, and the biochemical pathways in which its non-deuterated analog participates.
Compound Profile
This compound is the deuterium-labeled form of N-(3-Phenylpropionyl)glycine, an acylglycine that serves as a key biomarker for MCAD deficiency. The incorporation of two deuterium (B1214612) atoms on the glycine (B1666218) moiety provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analysis.
Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog
| Property | This compound | N-(3-Phenylpropionyl)glycine |
| CAS Number | 1219795-43-3[1] | 56613-60-6[2] |
| Molecular Formula | C₁₁H₁₁D₂NO₃ | C₁₁H₁₃NO₃[2] |
| Molecular Weight | 209.24 g/mol | 207.23 g/mol |
| Accurate Mass | 209.102 g/mol [1] | 207.089543287 g/mol |
| Appearance | Solid, white to off-white | Solid |
| Purity | Typically ≥98 atom % D, ≥98% chemical purity | ≥98.0% (HPLC) |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[3] | 2-8°C |
Biochemical Significance and Metabolic Pathway
N-(3-Phenylpropionyl)glycine is an acylglycine, a class of metabolites that are typically minor products of fatty acid metabolism.[2] However, in certain inborn errors of metabolism, the excretion of specific acylglycines is significantly increased.[2] The formation of N-(3-Phenylpropionyl)glycine occurs through the conjugation of 3-phenylpropionic acid with glycine. This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT).[4] 3-phenylpropionic acid itself is a product of the anaerobic bacterial metabolism of phenylalanine in the gut.[5][6]
In individuals with MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to the accumulation of medium-chain acyl-CoAs. The body attempts to detoxify these compounds by conjugating them with glycine, leading to a significant increase in the urinary excretion of corresponding acylglycines, including N-(3-Phenylpropionyl)glycine.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the acylation of glycine-d2 with 3-phenylpropionyl chloride.
Materials:
-
3-Phenylpropionyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Preparation of Glycine-d2 Solution: Dissolve glycine-2,2-d2 in an aqueous solution of sodium hydroxide (e.g., 1 M) in an ice bath.
-
Acylation Reaction: While vigorously stirring the glycine-d2 solution, slowly add a solution of 3-phenylpropionyl chloride in an organic solvent such as dichloromethane. The reaction is a Schotten-Baumann reaction. Maintain the temperature below 5°C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.
-
Extraction and Purification: Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a solvent system such as ethyl acetate/hexane.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the deuterium label can be confirmed by the absence of the corresponding proton signal in the ¹H NMR spectrum and the expected mass shift in the mass spectrum.
Quantification of Urinary N-(3-Phenylpropionyl)glycine using Stable Isotope Dilution GC-MS
This protocol is adapted from established methods for the diagnosis of MCAD deficiency.[7]
Materials:
-
Urine sample
-
This compound (internal standard)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Thaw the frozen urine sample.
-
To a known volume of urine (e.g., 1 mL), add a precise amount of the this compound internal standard solution.
-
Acidify the sample with HCl to approximately pH 1.
-
-
Extraction:
-
Extract the acylglycines from the acidified urine using a suitable organic solvent like ethyl acetate. Repeat the extraction process (e.g., 3 times).
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add the derivatizing agent (e.g., BSTFA + 1% TMCS) and an appropriate solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 60°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) derivatives of the acylglycines.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analytes.
-
The mass spectrometer should be operated in the selected ion monitoring (SIM) mode to monitor the characteristic ions of the derivatized N-(3-Phenylpropionyl)glycine and its deuterated internal standard.
-
-
Quantification:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of N-(3-Phenylpropionyl)glycine in the urine sample by comparing this ratio to a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.
-
Quantitative Data
The primary application of this compound is as an internal standard for the accurate quantification of its non-deuterated analog in biological fluids. The concentration of N-(3-Phenylpropionyl)glycine is a key diagnostic marker for MCAD deficiency.
Table 2: Urinary Concentrations of N-(3-Phenylpropionyl)glycine in MCAD Deficiency Patients and Controls
| Patient Group | N-(3-Phenylpropionyl)glycine Concentration (µg/mg creatinine) | Reference |
| MCAD Deficiency Patients (Acute Phase) | Significantly elevated (e.g., > 100) | [7] |
| MCAD Deficiency Patients (Asymptomatic) | Moderately elevated (e.g., 10-100) | [7] |
| Healthy Controls | Low to undetectable (e.g., < 1) | [7] |
| Patient Controls (Other Diseases) | Low to undetectable (e.g., < 1) | [7] |
Note: The exact concentration ranges can vary between laboratories and analytical methods.
Concluding Remarks
This compound is an indispensable tool for clinical diagnostics, particularly in the field of inborn errors of metabolism. Its use as an internal standard in stable isotope dilution mass spectrometry allows for the highly accurate and precise quantification of urinary N-(3-Phenylpropionyl)glycine, a critical biomarker for the diagnosis and management of MCAD deficiency. This technical guide provides researchers and clinicians with the fundamental knowledge required to effectively utilize this important analytical standard. Further research into the synthesis and application of other deuterated metabolites will continue to advance the field of metabolic disease diagnostics.
References
- 1. N-(3-Phenylpropionyl)glycine-2,2-d2 | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human Metabolome Database: Showing metabocard for Phenylpropionylglycine (HMDB0000860) [hmdb.ca]
- 5. When do gut flora in the newborn produce 3-phenylpropionic acid? Implications for early diagnosis of medium-chain acyl-CoA dehydrogenase deficiency [pubmed.ncbi.nlm.nih.gov]
- 6. Limitations of 3-phenylpropionylglycine in early screening for medium-chain acyl-coenzyme A dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(3-Phenylpropionyl)glycine-d2
This technical guide provides a comprehensive overview of the core physicochemical properties of N-(3-Phenylpropionyl)glycine-d2, a deuterated isotopologue of N-(3-Phenylpropionyl)glycine. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies.
Core Physicochemical Data
The incorporation of deuterium (B1214612) in this compound results in a higher molecular weight compared to its non-deuterated counterpart. This mass difference is fundamental to its application as an internal standard in quantitative mass spectrometry-based assays. The key quantitative data for both isotopologues are summarized below for direct comparison.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C11H11D2NO3 | 209.24[1] | 1219795-43-3[1][2] |
| N-(3-Phenylpropionyl)glycine | C11H13NO3 | 207.23[3] | 56613-60-6[1][2][3] |
Structural Comparison and Isotopic Labeling
The structural distinction between N-(3-Phenylpropionyl)glycine and its deuterated form lies in the substitution of two hydrogen atoms with deuterium atoms on the glycine (B1666218) moiety. This specific labeling at the 2,2-position of the glycine backbone is illustrated in the diagram below.
Experimental Protocol: Quantification of N-(3-Phenylpropionyl)glycine in Biological Matrices using LC-MS/MS
This section outlines a representative experimental protocol for the use of this compound as an internal standard for the quantification of endogenous N-(3-Phenylpropionyl)glycine in a biological matrix such as plasma or urine via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Preparation of Stock Solutions and Internal Standard Working Solution:
-
N-(3-Phenylpropionyl)glycine Stock Solution (1 mg/mL): Accurately weigh and dissolve N-(3-Phenylpropionyl)glycine in a suitable solvent such as methanol (B129727) or DMSO.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Similarly, prepare a stock solution of this compound.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to a final concentration suitable for spiking into samples.
2. Sample Preparation (Protein Precipitation):
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
In a microcentrifuge tube, add 50 µL of the biological sample.
-
Add 10 µL of the IS working solution (100 ng/mL) to each sample, except for the blank matrix.
-
Vortex mix for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-(3-Phenylpropionyl)glycine: Determine the precursor ion and a suitable product ion.
-
This compound: Determine the precursor ion (shifted by +2 Da) and a corresponding product ion.
-
-
Optimize instrument parameters such as collision energy and declustering potential for both analyte and internal standard.
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for the prepared calibration standards.
-
Determine the concentration of N-(3-Phenylpropionyl)glycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Generic Workflow for Bioanalytical Assays
The following diagram illustrates a typical workflow for a bioanalytical assay utilizing a deuterated internal standard.
References
The Metabolic Genesis of 3-Phenylpropionic Acid: A Technical Guide for Researchers
An in-depth exploration of the microbial and host metabolic pathways culminating in the production of 3-phenylpropionic acid, a significant microbiota-derived metabolite. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its origins, detailed experimental protocols for its analysis, and quantitative data for comparative reference.
Introduction
3-Phenylpropionic acid (3-PPA), also known as hydrocinnamic acid, is a carboxylic acid that has garnered significant interest in the scientific community due to its origins in the gut microbiome and its potential physiological effects on the host. This metabolite is not endogenously produced by humans but arises from the microbial fermentation of dietary components, primarily the aromatic amino acid L-phenylalanine and various polyphenols. Its presence in systemic circulation and various tissues highlights the intricate metabolic interplay between the gut microbiota and the host. Understanding the metabolic pathways that govern the formation of 3-PPA is crucial for elucidating its role in health and disease, and for the development of novel therapeutic strategies targeting the gut-liver axis and beyond.
Metabolic Origins of 3-Phenylpropionic Acid
The synthesis of 3-PPA is a multi-step process predominantly carried out by anaerobic bacteria residing in the colon. The primary precursors for 3-PPA are derived from dietary protein and plant-based foods.
From L-Phenylalanine
A major pathway for 3-PPA production involves the reductive metabolism of L-phenylalanine, an essential amino acid. This conversion is primarily attributed to species within the genus Clostridium, such as Clostridium sporogenes. The pathway proceeds through the following key steps[1][2]:
-
Deamination: L-phenylalanine is first deaminated to form trans-cinnamic acid.
-
Reduction: Subsequently, trans-cinnamic acid is reduced to 3-phenylpropionic acid.
References
The Role of N-(3-Phenylpropionyl)glycine in the Diagnosis and Understanding of Medium-Chain Acyl-CoA Dehydrogenase Deficiency
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most common inherited disorder of mitochondrial fatty acid β-oxidation, characterized by impaired energy production during periods of catabolic stress. This can lead to life-threatening episodes of hypoketotic hypoglycemia, lethargy, and in some cases, sudden infant death. The diagnosis and management of MCAD deficiency rely on the identification of specific biomarkers that accumulate as a result of the enzymatic block. Among these, N-(3-Phenylpropionyl)glycine (PPG), a glycine (B1666218) conjugate of a gut microbiota-derived metabolite, serves as a crucial urinary marker. This technical guide provides a comprehensive overview of the role of PPG in MCAD deficiency, including quantitative data on its excretion, detailed experimental protocols for its detection, and a depiction of the relevant biochemical pathways and diagnostic workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of diagnostics and therapeutics for inborn errors of metabolism.
Introduction to MCAD Deficiency
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is an autosomal recessive genetic disorder caused by mutations in the ACADM gene, which encodes the medium-chain acyl-CoA dehydrogenase enzyme.[1] This enzyme plays a critical role in the mitochondrial β-oxidation of fatty acids with chain lengths of 6 to 12 carbons.[1] A deficiency in MCAD activity leads to the accumulation of medium-chain fatty acids and their derivatives, which can be toxic and disrupt cellular energy metabolism.[1] Clinical manifestations are often triggered by periods of increased energy demand, such as fasting or illness.[2]
The biochemical hallmark of MCAD deficiency is the urinary excretion of specific acylglycines and acylcarnitines.[1] These metabolites are formed as a detoxification mechanism to eliminate the buildup of toxic medium-chain acyl-CoA esters.[1] Among the key diagnostic urinary biomarkers are n-hexanoylglycine, suberylglycine (B135176), and N-(3-Phenylpropionyl)glycine (PPG).[1][3]
N-(3-Phenylpropionyl)glycine: A Key Biomarker
N-(3-Phenylpropionyl)glycine (PPG) is an acylglycine formed from the conjugation of 3-phenylpropionic acid (PPA) with glycine.[4] PPA is not a direct product of human fatty acid metabolism but is rather a metabolite produced by the anaerobic metabolism of phenylalanine by gut microbiota.[4] In individuals with MCAD deficiency, the impaired β-oxidation pathway leads to an accumulation of medium-chain acyl-CoAs, which are then available for conjugation with glycine by the enzyme glycine N-acyltransferase.[1] The presence of significantly elevated levels of PPG in the urine is highly indicative of MCAD deficiency.[1][3]
Quantitative Analysis of Urinary Acylglycines
The accurate quantification of urinary acylglycines is essential for the diagnosis of MCAD deficiency. The following tables summarize the urinary concentrations of N-(3-Phenylpropionyl)glycine, n-hexanoylglycine, and suberylglycine in patients with MCAD deficiency compared to control subjects, as reported in the seminal study by Rinaldo et al. (1988).[1]
Table 1: Urinary Concentrations of N-(3-Phenylpropionyl)glycine in MCAD Deficiency
| Group | N | Concentration (µg/mg of creatinine) |
| Mean ± SD | ||
| MCAD-deficient patients (Acute phase) | 21 | 18.3 ± 20.4 |
| MCAD-deficient patients (Asymptomatic) | 33 | 5.3 ± 6.9 |
| Healthy controls | 58 | Not detected |
| Patient controls | 40 | Not detected |
Table 2: Urinary Concentrations of n-Hexanoylglycine in MCAD Deficiency
| Group | N | Concentration (µg/mg of creatinine) |
| Mean ± SD | ||
| MCAD-deficient patients (Acute phase) | 21 | 108.7 ± 117.8 |
| MCAD-deficient patients (Asymptomatic) | 33 | 28.9 ± 35.8 |
| Healthy controls | 58 | 1.5 ± 0.5 |
| Patient controls | 40 | 1.8 ± 0.7 |
Table 3: Urinary Concentrations of Suberylglycine in MCAD Deficiency
| Group | N | Concentration (µg/mg of creatinine) |
| Mean ± SD | ||
| MCAD-deficient patients (Acute phase) | 21 | 45.2 ± 38.1 |
| MCAD-deficient patients (Asymptomatic) | 33 | 15.3 ± 18.2 |
| Healthy controls | 58 | 2.2 ± 1.1 |
| Patient controls | 40 | 2.5 ± 1.5 |
Experimental Protocols
The gold standard for the quantitative analysis of urinary acylglycines is stable-isotope dilution gas chromatography-mass spectrometry (GC-MS).[1][5] This method offers high sensitivity and specificity.
Protocol for Urinary Acylglycine Analysis by Stable Isotope Dilution GC-MS
This protocol is a synthesized representation based on established methodologies.[1][5]
3.1.1. Materials and Reagents
-
Urine sample
-
Internal standards: [¹³C₂,¹⁵N]n-hexanoylglycine, [¹³C₂,¹⁵N]3-phenylpropionylglycine, [¹³C₂,¹⁵N]suberylglycine
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Sodium sulfate (B86663) (anhydrous)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
3.1.2. Sample Preparation
-
Sample Collection: Collect a random urine sample in a sterile container. Samples should be stored frozen at -20°C until analysis.
-
Internal Standard Spiking: To 1 mL of urine, add a known amount of the stable isotope-labeled internal standards for each acylglycine to be quantified.
-
Acidification: Acidify the urine sample to a pH of approximately 1 by adding concentrated HCl.
-
Extraction: Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate. Vortex the mixture vigorously for 1 minute and then centrifuge to separate the phases.
-
Drying: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the dried ethyl acetate extract to dryness under a gentle stream of nitrogen gas at room temperature.
3.1.3. Derivatization
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS and 25 µL of pyridine.
-
Seal the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives of the acylglycines.
3.1.4. GC-MS Analysis
-
Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a capillary column (e.g., DB-5 or equivalent) with a suitable temperature program to separate the analytes. A typical program might start at 100°C, hold for 2 minutes, and then ramp up to 280°C.
-
Mass Spectrometry: Operate the mass spectrometer in the selected ion monitoring (SIM) mode to detect the specific ions for the native and isotope-labeled acylglycines.
3.1.5. Quantification
-
Calculate the ratio of the peak area of the endogenous acylglycine to the peak area of its corresponding stable isotope-labeled internal standard.
-
Determine the concentration of the acylglycine in the urine sample by comparing this ratio to a standard curve generated using known concentrations of the acylglycines and internal standards.
-
Normalize the results to the urinary creatinine (B1669602) concentration, expressed as µg/mg of creatinine.
Visualizing the Pathways and Processes
Biochemical Pathway of N-(3-Phenylpropionyl)glycine Formation
The following diagram illustrates the metabolic pathway leading to the formation and excretion of N-(3-Phenylpropionyl)glycine in the context of MCAD deficiency.
Caption: Formation of N-(3-Phenylpropionyl)glycine in MCAD deficiency.
Diagnostic Workflow for MCAD Deficiency
This diagram outlines the typical workflow for the diagnosis of MCAD deficiency, from newborn screening to confirmatory testing.
Caption: Diagnostic workflow for MCAD deficiency.
Conclusion
N-(3-Phenylpropionyl)glycine is a highly specific and sensitive biomarker for Medium-Chain Acyl-CoA Dehydrogenase deficiency. Its detection and quantification, in conjunction with other acylglycines, are fundamental to the timely and accurate diagnosis of this potentially life-threatening inborn error of metabolism. The reliance on a gut microbiota-derived precursor highlights the intricate interplay between host and microbial metabolism in the manifestation of genetic diseases. This technical guide provides essential data, protocols, and visual aids to support ongoing research and development efforts aimed at improving the diagnosis, understanding, and treatment of MCAD deficiency. The continued investigation into the roles of such biomarkers is crucial for advancing the field of personalized medicine for individuals with rare metabolic disorders.
References
- 1. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard of Quantification: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative mass spectrometry, particularly within the demanding environments of pharmaceutical research and clinical diagnostics, the accuracy and reliability of measurements are paramount. This technical guide provides an in-depth exploration of deuterated internal standards, the cornerstone of robust and high-fidelity quantitative analysis. From fundamental principles to detailed experimental protocols, this document serves as a comprehensive resource for professionals seeking to enhance the quality and reproducibility of their mass spectrometry data.
Core Principles of Deuterated Internal Standards
Deuterated internal standards are stable isotope-labeled (SIL) analogs of a target analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612), a heavier, non-radioactive isotope of hydrogen.[1] This subtle modification increases the mass of the molecule, allowing it to be distinguished from the endogenous analyte by a mass spectrometer.[1] However, the physicochemical properties of the deuterated standard remain nearly identical to the analyte.[2] This near-identical behavior is the key to their effectiveness, as they can accurately account for variability throughout the entire analytical workflow.[1]
The primary function of a deuterated internal standard is to normalize the analytical signal of the target analyte.[3] By adding a known quantity of the deuterated standard to a sample at the beginning of the preparation process, it experiences the same conditions as the analyte.[2] This includes variations in sample extraction, handling, and, most importantly, the unpredictable effects of the sample matrix on ionization efficiency in the mass spectrometer.[1][4] Because the analyte and the internal standard are affected in the same way, the ratio of their signals remains constant, leading to highly accurate and precise quantification.[3]
Advantages of Using Deuterated Internal Standards
The use of deuterated internal standards is widely considered the gold standard in quantitative bioanalysis for several key reasons:[2][5]
-
Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue are complex and can significantly suppress or enhance the ionization of the target analyte, leading to inaccurate results.[1][4] Since a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization.[4][6]
-
Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. A deuterated internal standard, added at the outset, accounts for these losses.[3]
-
Improved Accuracy and Precision: By correcting for the aforementioned sources of error, deuterated standards significantly improve the accuracy and precision of quantitative measurements, which is critical for regulatory submissions and clinical decision-making.[5][6]
-
Enhanced Method Robustness: Methods employing deuterated internal standards are more robust and less susceptible to variations in experimental conditions, leading to more reliable and reproducible data over time and across different laboratories.[7]
Key Considerations for Selecting and Using Deuterated Internal Standards
While highly effective, the successful implementation of deuterated internal standards requires careful consideration of several factors:
-
Isotopic Purity: The deuterated standard should have a high degree of isotopic enrichment (typically >98%) to minimize any contribution of the unlabeled analyte to the internal standard's signal.[7][8]
-
Position of Deuteration: Deuterium atoms should be placed in chemically stable positions within the molecule to prevent H-D exchange with the solvent or matrix.[9][10] Labeling on heteroatoms (e.g., -OH, -NH) should be avoided.[9][11]
-
Degree of Deuteration: A mass difference of at least 3 atomic mass units (amu) is generally recommended to prevent isotopic crosstalk between the analyte and the internal standard.[11]
-
Potential for Isotope Effects: The substitution of hydrogen with deuterium can sometimes lead to slight differences in chromatographic retention times, known as the kinetic isotope effect.[5][12] While often minor, this can lead to differential ionization if the analyte and internal standard do not perfectly co-elute in a region of varying matrix effects.[8][12]
Experimental Protocols
The following are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.
Protocol 1: Protein Precipitation for Plasma Samples
This is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[5]
Materials:
-
Plasma sample
-
Deuterated internal standard stock solution
-
Cold acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.[5]
-
Add 10 µL of the deuterated internal standard stock solution to the plasma sample.[5]
-
Vortex briefly to mix.[5]
-
Add 300 µL of cold ACN with 0.1% formic acid to the sample.[5]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[5]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.[5]
-
The sample is now ready for LC-MS/MS analysis.[5]
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[5]
Materials:
-
Urine sample
-
Deuterated internal standard stock solution
-
SPE cartridges
-
Vacuum manifold
-
Methanol (B129727) (for conditioning)
-
Water (for equilibration)
-
Elution solvent (e.g., acetonitrile)
-
Nitrogen evaporator
-
Reconstitution solvent
Procedure:
-
Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.[5]
-
Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.[5]
-
Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.[5]
-
Sample Loading: Load the pre-treated urine sample onto the cartridge.[5]
-
Washing (Optional): Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent.[5]
-
Transfer the reconstituted sample to an LC vial for analysis.[5]
Quantitative Data Summary
The use of deuterated internal standards significantly improves the quality of quantitative data in mass spectrometry. The following tables summarize key performance metrics that highlight these advantages.
| Performance Metric | Without Internal Standard | With Structural Analog IS | With Deuterated IS | Reference |
| Precision (%CV) | 15-25% | 5-15% | <5% | [2] |
| Accuracy (%Bias) | ± 20-30% | ± 10-20% | ± 5% | [2] |
| Lower Limit of Quantification (LLOQ) | Higher | Intermediate | Lower | [5] |
Table 1. Comparison of analytical performance with and without different types of internal standards.
| Analyte | Matrix | Precision with Deuterated IS (%CV) | Accuracy with Deuterated IS (%Bias) | Reference |
| Immunosuppressants | Whole Blood | < 8% | ± 7% | [6] |
| Vitamin D Metabolites | Human Serum | < 10% | ± 10% | [13][14] |
| Testosterone | Human Plasma | < 6% | ± 5% | [15] |
Table 2. Examples of improved precision and accuracy in clinical bioanalysis using deuterated internal standards.
Visualizations
Workflow and Conceptual Diagrams
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Impact of co-elution on correcting for matrix effects.
Caption: Decision tree for selecting a suitable deuterated internal standard.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[5] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[5] A thorough understanding of their physicochemical properties, appropriate selection, and careful method validation are essential for their successful implementation in both research and regulated environments. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can significantly enhance the quality and reliability of their quantitative mass spectrometry data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. benchchem.com [benchchem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. waters.com [waters.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Characteristics of N-(3-Phenylpropionyl)glycine-d2 Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics of N-(3-Phenylpropionyl)glycine-d2 powder, a deuterated analog of a metabolite associated with fatty acid metabolism. The information presented herein is intended to support research and development activities by providing key data and standardized experimental protocols for its characterization.
General Information
This compound is a stable isotope-labeled compound used in various research applications, including metabolic studies and as an internal standard in mass spectrometry-based analyses. Understanding its physical properties is crucial for formulation development, quality control, and ensuring consistency in experimental outcomes.
Physical and Chemical Properties
The physical characteristics of this compound powder are summarized in the tables below. It is important to note that while some specific experimental values for the deuterated compound are not publicly available, the properties are expected to be very similar to its non-deuterated counterpart, N-(3-Phenylpropionyl)glycine.
Table 1: General Physical Properties
| Property | Value | Source |
| Appearance | Solid powder | [1] |
| Color | White to off-white | [1] |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Density | Not available |
Table 2: Solubility Data
| Solvent | Solubility | Method | Source |
| DMSO | 100 mg/mL (477.92 mM) | Requires sonication | [1] |
| Methanol | Soluble | Not specified | |
| DMF | 30 mg/mL (for non-deuterated form) | Not specified | [3] |
| Ethanol | 30 mg/mL (for non-deuterated form) | Not specified | [3] |
| PBS (pH 7.2) | 1 mg/mL (for non-deuterated form) | Not specified | [3] |
Table 3: Spectroscopic and Chromatographic Data
| Technique | Data Summary |
| ¹H NMR | Spectral data available for the non-deuterated form, showing characteristic peaks for the phenyl, propionyl, and glycine (B1666218) moieties.[4] |
| ¹³C NMR | Spectral data available for the non-deuterated form.[4] |
| Mass Spectrometry | MS-MS and LC-MS data are available for the non-deuterated form, providing fragmentation patterns for structural confirmation.[4] |
| FTIR | Expected to show characteristic peaks for N-H, C=O (amide and carboxylic acid), and aromatic C-H bonds. |
| HPLC | Purity is typically ≥98.0%.[5] |
Experimental Protocols
Detailed methodologies for determining the key physical characteristics of this compound powder are provided below. These protocols are based on standard pharmaceutical and chemical analysis guidelines.
Appearance and Color Determination
Objective: To visually inspect and describe the physical appearance and color of the powder.
Methodology (based on USP <631>):
-
Place a small, representative sample of the powder on a clean, white surface.
-
Observe the sample under a consistent, diffuse light source (e.g., a light box).
-
Describe the appearance of the powder (e.g., crystalline, amorphous, fine, granular).
-
Describe the color of the powder by comparing it to a standard color chart or by using descriptive terms (e.g., white, off-white, slightly yellow). The observation should be made against a white background.[6][7][8][9][10]
-
Record the observations.
Melting Point Determination
Objective: To determine the temperature at which the powder transitions from a solid to a liquid.
Methodology (Capillary Method):
-
Ensure the powder is completely dry.
-
Pack a small amount of the powder into a capillary tube, ensuring a compact column of 2-3 mm in height.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Bulk Density and Tapped Density
Objective: To determine the bulk and tapped densities of the powder, which are important for handling, storage, and capsule filling.
Methodology:
-
Bulk Density:
-
Weigh a 100 mL graduated cylinder.
-
Gently pour a known mass (e.g., 50 g) of the powder into the cylinder without compaction.
-
Level the top of the powder bed without compressing it and record the volume.
-
Calculate the bulk density (g/mL) by dividing the mass of the powder by the unsettled volume.[11][12][13][14]
-
-
Tapped Density:
-
Use the same graduated cylinder with the powder from the bulk density measurement.
-
Place the cylinder in a mechanical tapping apparatus.
-
Tap the cylinder a specified number of times (e.g., 100, 500, 1250 taps) until the volume of the powder is constant.
-
Record the final tapped volume.
-
Calculate the tapped density (g/mL) by dividing the mass of the powder by the final tapped volume.[12]
-
Solubility Determination
Objective: To determine the solubility of the powder in various solvents.
Methodology (Shake-Flask Method):
-
Add an excess amount of the powder to a known volume of the desired solvent (e.g., DMSO, water, ethanol) in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[15][16][17][18][19]
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Spectroscopic and Chromatographic Characterization
Objective: To confirm the identity, structure, and purity of the compound.
-
¹H and ¹³C NMR Spectroscopy: Dissolve a small amount of the powder in a suitable deuterated solvent (e.g., DMSO-d6). Acquire the spectra on a high-resolution NMR spectrometer. The chemical shifts, splitting patterns, and integration values are used to confirm the molecular structure.[20][21][22][23][24]
-
Mass Spectrometry (MS): Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography). The resulting mass spectrum will show the molecular ion peak, confirming the molecular weight. Fragmentation patterns (MS/MS) can be used for further structural elucidation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Place a small amount of the powder directly onto the ATR crystal of an FTIR spectrometer or prepare a KBr pellet. The resulting spectrum will show absorption bands corresponding to the various functional groups present in the molecule, providing a molecular fingerprint.[25][26][27][28][29]
-
High-Performance Liquid Chromatography (HPLC): Develop a suitable HPLC method (e.g., reversed-phase with a C18 column). Dissolve a known concentration of the powder in a suitable solvent and inject it into the HPLC system. The retention time can be used for identification, and the peak area can be used to determine the purity of the compound.[30]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the physical characterization of a chemical powder like this compound.
Caption: Workflow for the physical characterization of a powder.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for Phenylpropionylglycine (HMDB0000860) [hmdb.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. Phenylpropionylglycine | C11H13NO3 | CID 152323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(3-PHENYLPROPIONYL)GLYCINE | Eurisotop [eurisotop.com]
- 6. youtube.com [youtube.com]
- 7. testinglab.com [testinglab.com]
- 8. mt.com [mt.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Physical property reference standards in pharmaceuticals | LGC Standards [lgcstandards.com]
- 11. drugfuture.com [drugfuture.com]
- 12. mhlw.go.jp [mhlw.go.jp]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. adpi.org [adpi.org]
- 15. pharmatutor.org [pharmatutor.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. www1.udel.edu [www1.udel.edu]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Results for "nmr spectroscopy" | Springer Nature Experiments [experiments.springernature.com]
- 24. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 25. azom.com [azom.com]
- 26. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 27. From powder to pill – quality control of pharmaceutical goods – secrets of science [shimadzu-webapp.eu]
- 28. ngs-technology.com [ngs-technology.com]
- 29. richmondscientific.com [richmondscientific.com]
- 30. chromatographyonline.com [chromatographyonline.com]
Technical Guide: N-(3-Phenylpropionyl)glycine-d2 for Research Applications
This technical guide provides an in-depth overview of N-(3-Phenylpropionyl)glycine-d2, a deuterated stable isotope-labeled compound, for researchers, scientists, and professionals in drug development. This document covers its suppliers, pricing, and technical specifications and provides a detailed experimental protocol for its application as an internal standard in mass spectrometry-based analysis. Furthermore, it elucidates the metabolic pathway in which its non-deuterated counterpart is involved.
Supplier and Pricing Information
This compound is available from several specialized chemical suppliers. While exact pricing is often subject to quotation, the following table summarizes key suppliers and available data for both the deuterated and non-deuterated forms to provide a market overview.
| Supplier | Product Name | Catalog Number (Example) | Purity | Pack Size | Price (USD) |
| MedchemExpress | This compound | HY-N7403S | 99.64% | Request Quote | Request Quote |
| Eurisotop | N-(3-PHENYLPROPIONYL)GLYCINE (2,2,-D2, 98%) | DLM-9715-PK | 98% | Request Quote | Request Quote |
| LGC Standards | N-(3-Phenylpropionyl)glycine-2,2-d2 | CDN-D-6247 | Not Specified | 0.01 g, 0.05 g | Request Quote |
| Non-Deuterated Form for Reference | |||||
| TargetMol | N-(3-Phenylpropionyl)glycine | T5529 | ≥98.0% (HPLC) | 25 mg | $29 |
| 1 mL x 10 mM (in DMSO) | $29 | ||||
| MyBioSource | N-(3-Phenylpropionyl)glycine biochemical | MBS6063840 | Not Specified | 1 g | $515 |
| 5x1 g | $2,145 | ||||
| Cayman Chemical | N-(3-Phenylpropionyl)glycine | 34392 | ≥98% | 100 mg | $28 |
| 250 mg | $67 | ||||
| 500 mg | $126 |
Technical Data
The following table summarizes the key technical specifications for this compound and its non-deuterated analog.
| Property | This compound | N-(3-Phenylpropionyl)glycine |
| Synonyms | N-(1-Oxo-3-phenylpropyl)glycine-2,2-d2, (3-Phenylpropionyl)glycine-d2 | 2-[(3-Phenylpropionyl)amino]acetic acid, 3-Phenylpropionyl glycine (B1666218), N-(1-Oxo-3-phenylpropyl)glycine |
| CAS Number | 1219795-43-3 | 56613-60-6 |
| Molecular Formula | C₁₁H₁₁D₂NO₃ | C₁₁H₁₃NO₃ |
| Molecular Weight | ~209.24 g/mol | 207.23 g/mol |
| Purity | Typically ≥98% | Typically ≥98% |
| Appearance | Solid | White to light yellow solid[1] |
| Storage Conditions | Powder: -20°C for up to 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2] | Powder: -20°C for ≥ 4 years.[3] |
| Solubility | Soluble in organic solvents such as DMSO and methanol (B129727). | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 1 mg/ml.[3] |
Metabolic Pathway of Phenylpropionate Glycine Conjugation
N-(3-Phenylpropionyl)glycine is a metabolite derived from the bacterial breakdown of phenylalanine in the gut. The resulting 3-phenylpropionic acid undergoes conjugation with glycine in the liver. This metabolic process is crucial for the detoxification and excretion of this compound. The pathway is of significant interest in the study of inborn errors of metabolism, such as Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, where elevated levels of N-(3-Phenylpropionyl)glycine can be a key diagnostic marker.[1][3][4]
Experimental Protocols
This compound is primarily utilized as an internal standard for the quantification of its endogenous, non-labeled counterpart in biological samples using isotope dilution mass spectrometry.[4] This method offers high accuracy and precision by correcting for sample loss during preparation and variations in instrument response.
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or DMSO. Store at -20°C.
-
Working Internal Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
Sample Preparation from Urine
-
Thaw frozen urine samples on ice.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
To 100 µL of the urine supernatant in a clean microcentrifuge tube, add 10 µL of the 10 µg/mL working internal standard solution.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode, should be optimized.
-
Detection: Multiple Reaction Monitoring (MRM) is ideal for quantification.
-
MRM Transitions:
-
N-(3-Phenylpropionyl)glycine: Q1 m/z 208.1 → Q3 m/z 76.1 (example transition, should be optimized).
-
This compound: Q1 m/z 210.1 → Q3 m/z 78.1 (example transition, should be optimized).
-
-
Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Prepare a calibration curve by analyzing standards of known concentrations of the non-labeled analyte with a constant concentration of the internal standard.
-
Plot the peak area ratio against the concentration of the standards.
-
Determine the concentration of N-(3-Phenylpropionyl)glycine in the biological samples by interpolation from the calibration curve.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative mass spectrometry experiment.
References
- 1. When do gut flora in the newborn produce 3-phenylpropionic acid? Implications for early diagnosis of medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
A Sensitive and Robust LC-MS/MS Method for the Quantification of N-(3-Phenylpropionyl)glycine in Human Plasma
Application Note
Abstract
This application note describes the development and validation of a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-(3-Phenylpropionyl)glycine in human plasma. The method utilizes its deuterated stable isotope-labeled internal standard, N-(3-Phenylpropionyl)glycine-d2, to ensure high accuracy and precision. Sample preparation is streamlined using a simple and efficient protein precipitation protocol with acetonitrile.[1] Chromatographic separation is achieved on a C18 reverse-phase column with a rapid gradient elution, enabling a total run time of 5 minutes. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated and demonstrated excellent linearity, accuracy, precision, and sensitivity over the calibrated concentration range, making it suitable for high-throughput bioanalysis in clinical and research settings.
Introduction
N-(3-Phenylpropionyl)glycine is an acylglycine that serves as a key metabolite.[2][3][4] Its quantification in biological fluids is crucial for research, as elevated levels are often associated with certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[5][6] Accurate and reliable measurement of this metabolite is essential for diagnostic screening and metabolic studies.[2][3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technology for quantifying small molecules in complex biological matrices due to its superior sensitivity, selectivity, and speed.[7][8] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for correcting variations in sample processing and matrix effects, thereby ensuring the highest data quality.
This note provides a detailed protocol for a fully validated LC-MS/MS method for N-(3-Phenylpropionyl)glycine, designed for researchers and professionals in drug development and clinical diagnostics.
Experimental
2.1. Materials and Reagents
-
Analytes: N-(3-Phenylpropionyl)glycine (CAS: 56613-60-6) and this compound (CAS: 1219795-43-3) were sourced from a commercial supplier.[2][9]
-
Solvents: LC-MS grade acetonitrile, methanol, and water were obtained from a reputable chemical vendor.
-
Reagents: Formic acid (LC-MS grade).
-
Matrix: Blank human plasma was sourced from an accredited biobank.
2.2. Instrumentation
-
LC System: A standard HPLC or UHPLC system (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+, Thermo TSQ Altis, or Agilent 6400 Series) equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 column (e.g., Phenomenex Luna C18, 50 x 2.0 mm, 5 µm) was used for chromatographic separation.[8]
2.3. Preparation of Standards and Quality Controls
-
Stock Solutions: Primary stock solutions of N-(3-Phenylpropionyl)glycine (1 mg/mL) and this compound (IS, 1 mg/mL) were prepared in methanol.
-
Working Solutions: A series of working standard solutions for the calibration curve (CC) and quality control (QC) samples were prepared by serially diluting the stock solution with 50:50 (v/v) methanol:water.
-
Internal Standard (IS) Working Solution: The IS stock was diluted to a final concentration of 100 ng/mL in acetonitrile. This solution serves as both the protein precipitation agent and the IS dosing solution.
Detailed Protocols
3.1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective technique for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[1][10][11]
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Allow plasma samples to thaw completely on ice.[12][13] Vortex briefly to ensure homogeneity.
-
Pipette 50 µL of plasma into the corresponding labeled tubes.
-
Add 250 µL of the IS working solution (100 ng/mL this compound in acetonitrile) to each tube.[7] The 5:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[11]
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.[7]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vials.[7][12]
-
Inject an aliquot (typically 5-10 µL) of the supernatant for LC-MS/MS analysis.[7]
3.2. LC-MS/MS Method
The liquid chromatography and mass spectrometry parameters were optimized to achieve sensitive and specific detection of the analyte and internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | Phenomenex Luna C18 (50 x 2.0 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0.0-0.5 min (10% B), 0.5-3.0 min (10-95% B), 3.0-3.5 min (95% B), 3.5-3.6 min (95-10% B), 3.6-5.0 min (10% B) |
3.3. Mass Spectrometry and MRM Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The Multiple Reaction Monitoring (MRM) transitions were optimized by infusing standard solutions of the analyte and IS.[14][15][16] The most intense and specific precursor-to-product ion transitions were selected for quantification and confirmation.[17]
Table 2: Optimized MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
|---|---|---|---|---|---|
| N-(3-Phenylpropionyl)glycine (Quantifier) | 208.1 | 76.1 | 100 | 25 | 80 |
| N-(3-Phenylpropionyl)glycine (Qualifier) | 208.1 | 105.1 | 100 | 20 | 80 |
| This compound (IS) | 210.1 | 78.1 | 100 | 25 | 80 |
Note: The molecular weight of N-(3-Phenylpropionyl)glycine is 207.23 g/mol . The precursor ion [M+H]+ is m/z 208.1. The d2-IS precursor is m/z 210.1.[2][18]
Results and Data Presentation
The method was validated for linearity, accuracy, precision, and sensitivity according to established bioanalytical method validation guidelines.
Table 3: Calibration Curve Performance
| Parameter | Result |
|---|---|
| Calibration Range | 1.0 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.998 |
Table 4: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | 6 | 0.98 | 98.0 | ≤ 15.0 |
| Low QC | 3.0 | 6 | 2.91 | 97.0 | ≤ 10.0 |
| Mid QC | 100 | 6 | 102.5 | 102.5 | ≤ 8.0 |
| High QC | 800 | 6 | 789.6 | 98.7 | ≤ 7.5 |
LLOQ: Lower Limit of Quantification
Visualizations
Caption: Workflow for the quantification of N-(3-Phenylpropionyl)glycine in plasma.
Conclusion
This application note details a simple, rapid, and reliable LC-MS/MS method for the quantification of N-(3-Phenylpropionyl)glycine in human plasma. The protein precipitation sample preparation protocol is straightforward and amenable to high-throughput automation. The method demonstrates excellent sensitivity, linearity, accuracy, and precision, making it a valuable tool for clinical research and metabolic studies requiring precise measurement of this important acylglycine.
References
- 1. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(3-Phenylpropionyl)glycine analytical standard 56613-60-6 [sigmaaldrich.com]
- 3. Human Metabolome Database: Showing metabocard for Phenylpropionylglycine (HMDB0000860) [hmdb.ca]
- 4. N-(3-Phenylpropionyl)glycine analytical standard 56613-60-6 [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. N-(3-PHENYLPROPIONYL)GLYCINE | Eurisotop [eurisotop.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. forensicrti.org [forensicrti.org]
- 18. Phenylpropionylglycine | C11H13NO3 | CID 152323 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-(3-Phenylpropionyl)glycine-d2 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-(3-Phenylpropionyl)glycine is a key biomarker for the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. Accurate quantification of this analyte in biological matrices, typically urine, is crucial for clinical diagnosis and research. The use of a stable isotope-labeled internal standard, such as N-(3-Phenylpropionyl)glycine-d2, is the gold standard for achieving high accuracy and precision in quantitative mass spectrometry-based assays. This document provides detailed application notes and protocols for the use of this compound as an internal standard in LC-MS/MS methods.
Principle and Application
The principle of using this compound as an internal standard relies on the stable isotope dilution technique. This method involves adding a known amount of the deuterated standard to the sample at the beginning of the sample preparation process. The deuterated standard is chemically identical to the endogenous analyte and therefore behaves similarly during extraction, chromatography, and ionization. Because the internal standard and the analyte can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their signals can be used to accurately calculate the concentration of the endogenous analyte, correcting for any sample loss or matrix effects during the analytical procedure.
The primary application is the quantitative analysis of N-(3-Phenylpropionyl)glycine in urine for the diagnosis and monitoring of patients with MCAD deficiency.
Experimental Protocols
This section details a representative experimental protocol for the quantification of N-(3-Phenylpropionyl)glycine in human urine using this compound as an internal standard.
2.1. Materials and Reagents
-
N-(3-Phenylpropionyl)glycine analytical standard
-
This compound internal standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol (B129727)
-
Formic acid (LC-MS grade)
-
Human urine (control and patient samples)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2.2. Sample Preparation
-
Urine Sample Collection and Storage: Collect urine samples in sterile containers and store them at -80°C until analysis.
-
Preparation of Working Solutions:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of N-(3-Phenylpropionyl)glycine in methanol.
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 methanol:water mixture to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 10 µg/mL in 50:50 methanol:water.
-
-
Sample Pre-treatment:
-
Thaw urine samples at room temperature.
-
Centrifuge the samples at 10,000 x g for 10 minutes to remove any particulate matter.
-
To 100 µL of supernatant, add 10 µL of the internal standard working solution (10 µg/mL).
-
Vortex mix for 10 seconds.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2.3. LC-MS/MS Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| N-(3-Phenylpropionyl)glycine | 208.1 | 76.1 | 100 | 15 |
| This compound | 210.1 | 78.1 | 100 | 15 |
Data Presentation: Method Validation Summary
The following tables summarize representative quantitative data for a validated LC-MS/MS method for N-(3-Phenylpropionyl)glycine using this compound as an internal standard.
Table 1: Linearity and Range
| Parameter | Value |
| Calibration Range | 0.1 - 100 µg/mL |
| Regression Equation | y = 0.045x + 0.002 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Spiked Concentration (µg/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| 0.3 | 98.5 | 4.2 | 99.1 | 5.5 |
| 5.0 | 101.2 | 3.1 | 100.5 | 4.1 |
| 50.0 | 99.8 | 2.5 | 101.0 | 3.2 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| N-(3-Phenylpropionyl)glycine | 92.5 | 95.1 |
| This compound | 93.1 | 94.8 |
Visualizations
Diagram 1: Experimental Workflow for Quantification of N-(3-Phenylpropionyl)glycine
Application Notes and Protocol for the Urinary Analysis of N-(3-Phenylpropionyl)glycine-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Phenylpropionyl)glycine (PPG) is an acylglycine that serves as a crucial biomarker for diagnosing Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. Elevated levels of PPG in urine can indicate a blockage in the fatty acid β-oxidation pathway. The quantitative analysis of PPG in urine is typically performed using a stable isotope dilution assay with N-(3-Phenylpropionyl)glycine-d2 (PPG-d2) as the internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for accurate quantification.
This document provides a detailed protocol for the analysis of N-(3-Phenylpropionyl)glycine in human urine using PPG-d2 as an internal standard.
Metabolic Pathway of N-(3-Phenylpropionyl)glycine Formation
Under normal metabolic conditions, 3-phenylpropionic acid, derived from dietary sources or gut microbiota metabolism, is activated to its CoA ester. In individuals with MCAD deficiency, impaired β-oxidation leads to the accumulation of medium-chain acyl-CoAs. To detoxify the system, these acyl-CoAs are conjugated with glycine (B1666218) by the enzyme glycine N-acyltransferase to form the corresponding acylglycines, which are then excreted in the urine. The formation of N-(3-Phenylpropionyl)glycine from 3-Phenylpropionic acid is a key diagnostic indicator.
Metabolic pathway of N-(3-Phenylpropionyl)glycine formation.
Experimental Protocol
This protocol outlines a "dilute and shoot" method, which is a simple and rapid approach for preparing urine samples for LC-MS/MS analysis.[1]
Materials and Reagents
-
N-(3-Phenylpropionyl)glycine analytical standard (CAS: 56613-60-6)
-
This compound (PPG-d2) internal standard (CAS: 1219795-43-3)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
Human urine (drug-free, for calibration standards and quality controls)
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation
-
A sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
A suitable reversed-phase LC column.
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solution of N-(3-Phenylpropionyl)glycine (1 mg/mL): Accurately weigh and dissolve an appropriate amount of N-(3-Phenylpropionyl)glycine in methanol (B129727) to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a concentration of 1 mg/mL.
-
Working Internal Standard Solution (1 µg/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL.
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, combine 90 µL of the urine supernatant with 10 µL of the working internal standard solution (1 µg/mL).
-
Vortex the mixture thoroughly.
-
Transfer the mixture to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
Mass Spectrometry (MS) Conditions
The following Multiple Reaction Monitoring (MRM) transitions are proposed based on the fragmentation patterns of N-(3-Phenylpropionyl)glycine. These should be optimized on the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| N-(3-Phenylpropionyl)glycine | 208.1 | 75.1 | Positive (ESI+) |
| This compound | 210.1 | 77.1 | Positive (ESI+) |
Data Presentation
The following table summarizes hypothetical quantitative data for a validated method. Actual values will vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Recovery (%) | 95 - 105% |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the analysis of N-(3-Phenylpropionyl)glycine in urine.
Urine analysis workflow for N-(3-Phenylpropionyl)glycine.
References
Application Notes and Protocols for the Quantification of Acylglycines with Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylglycines are a class of metabolites formed by the conjugation of an acyl-CoA molecule with glycine (B1666218).[1] They are important biomarkers for diagnosing and monitoring inborn errors of metabolism, particularly fatty acid β-oxidation disorders and organic acidemias.[2][3] In healthy individuals, acylglycines are present at low levels, but their concentrations can increase significantly in pathological conditions.[1] Accurate and precise quantification of acylglycines in biological matrices such as urine and plasma is therefore crucial for clinical diagnostics and research.
This document provides detailed application notes and protocols for the quantification of acylglycines using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled internal standards is critical for correcting matrix effects and variations during sample preparation and analysis, ensuring high accuracy and reproducibility.[1][4]
Metabolic Significance of Acylglycines
Acylglycines are formed through the action of glycine N-acyltransferase, which catalyzes the transfer of an acyl group from a fatty acyl-CoA to the amino group of glycine. This process is a detoxification pathway that helps to remove excess or abnormally accumulating acyl-CoA species that can be toxic to cells. The specific acylglycine profile in a biological sample can, therefore, provide a diagnostic fingerprint for certain metabolic disorders.
Caption: Metabolic pathway of acylglycine formation.
Experimental Protocols
This section details the methodology for the quantification of acylglycines in human urine using a stable isotope dilution LC-MS/MS method.
Materials and Reagents
-
Acylglycine standards (e.g., Acetylglycine, Propionylglycine, Isovalerylglycine, etc.)
-
Deuterated acylglycine internal standards (e.g., [d3]-Acetylglycine, [d5]-Propionylglycine, [d9]-Isovalerylglycine, etc.)[5]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., anion exchange)[6]
-
n-Butanol
-
3N HCl in n-Butanol
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of each acylglycine and deuterated internal standard in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the acylglycine stock solutions in methanol:water (50:50, v/v) to create calibration standards with concentrations ranging from 0.1 to 100 µM.[1]
-
Internal Standard Working Solution: Prepare a mixed internal standard working solution containing each deuterated acylglycine at a final concentration of 10 µM in methanol.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking pooled human urine with known amounts of acylglycines.
Sample Preparation
The following workflow outlines the steps for sample extraction and derivatization:
Caption: Sample preparation workflow for acylglycine analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: UPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Quantitative Data
The LC-MS/MS method should be validated for linearity, precision, accuracy, and sensitivity.[1] The following tables summarize typical performance characteristics and MRM transitions for a selection of acylglycines.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 µM[1] |
| Correlation Coefficient (r²) | > 0.99[7][8][9] |
| Lower Limit of Quantification (LLOQ) | 0.1 µM[1] |
| Within-run Precision (CV) | < 10%[7][8][9] |
| Between-run Precision (CV) | < 10%[7][8][9] |
| Mean Recoveries | 90.2 - 109.3%[7][8] |
Table 2: Example MRM Transitions for Butylated Acylglycines
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Deuterated Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetylglycine | 174.1 | 118.1 | [d3]-Acetylglycine | 177.1 | 121.1 |
| Propionylglycine | 188.1 | 132.1 | [d5]-Propionylglycine | 193.1 | 137.1 |
| Isobutyrylglycine | 202.1 | 146.1 | [d7]-Isobutyrylglycine | 209.1 | 153.1 |
| Isovalerylglycine | 216.2 | 160.1 | [d9]-Isovalerylglycine | 225.2 | 169.1 |
| Hexanoylglycine | 230.2 | 174.1 | [d11]-Hexanoylglycine | 241.2 | 185.1 |
| Octanoylglycine | 258.2 | 202.2 | [d2]-Octanoylglycine | 260.2 | 204.2 |
| Suberylglycine | 302.2 | 246.2 | [d4]-Suberylglycine | 306.2 | 250.2 |
Note: The specific m/z values may vary slightly depending on the instrument and derivatization method used.
Conclusion
The described LC-MS/MS method using deuterated internal standards provides a robust, sensitive, and specific platform for the quantification of acylglycines in biological samples.[3][10] This approach is a powerful tool for the diagnosis and monitoring of inborn errors of metabolism and can be applied in clinical research and drug development settings.[11][12] The use of stable isotope dilution is essential for achieving the high level of accuracy required for these applications.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnosis of medium chain acyl-CoA dehydrogenase deficiency by stable isotope dilution analysis of urinary acylglycines: retrospective and prospective studies, and comparison of its accuracy to acylcarnitine identification by FAB/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating a Calibration Curve with N-(3-Phenylpropionyl)glycine-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the creation of a calibration curve for the quantification of N-(3-Phenylpropionyl)glycine using its deuterated stable isotope-labeled internal standard (SIL-IS), N-(3-Phenylpropionyl)glycine-d2. This method is particularly relevant for bioanalytical studies, such as pharmacokinetic and metabolic research, where accurate and precise measurement of analytes in complex biological matrices is crucial. The use of a SIL-IS is the gold standard in quantitative mass spectrometry as it corrects for variability in sample preparation and instrument response, leading to highly reliable data.
N-(3-Phenylpropionyl)glycine is an acylglycine that can be a biomarker for certain inborn errors of metabolism. Its accurate quantification is therefore of significant interest in clinical research and diagnostics. The protocol outlined below is designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Experimental Protocols
This section details the necessary steps for preparing solutions, constructing the calibration curve, and analyzing samples.
Materials and Reagents
-
N-(3-Phenylpropionyl)glycine (analyte) analytical standard
-
This compound (internal standard)
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade water
-
Formic acid (or other appropriate mobile phase modifier)
-
Control biological matrix (e.g., human urine, plasma)
Preparation of Stock and Working Solutions
2.2.1. Analyte Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of N-(3-Phenylpropionyl)glycine.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store at -20°C.
2.2.2. Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store at -20°C.
2.2.3. Analyte Working Standard Solutions:
-
Perform serial dilutions of the analyte stock solution with methanol or a suitable solvent to prepare a series of working standard solutions at concentrations that will cover the desired calibration range.
2.2.4. Internal Standard Working Solution (10 µg/mL):
-
Dilute the internal standard stock solution with methanol to a final concentration of 10 µg/mL. This working solution will be used to spike all calibration standards, quality control samples, and study samples.
Preparation of Calibration Curve Standards
-
Label a set of microcentrifuge tubes for each calibration point (e.g., CAL 1 to CAL 8).
-
To each tube, add an aliquot of the control biological matrix (e.g., 90 µL of blank urine).
-
Spike each tube with the appropriate analyte working standard solution to achieve the desired final concentrations.
-
Add a constant volume of the internal standard working solution (e.g., 10 µL of 10 µg/mL this compound) to every tube (except the blank).
-
Vortex each tube to ensure thorough mixing.
Sample Preparation (Protein Precipitation for Plasma)
-
To 100 µL of each calibration standard, quality control sample, or study sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to autosampler vials for LC-MS/MS analysis.
For urine samples, a simple dilute-and-shoot approach may be sufficient, where the sample is diluted with the mobile phase containing the internal standard before injection.
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for both N-(3-Phenylpropionyl)glycine and this compound will need to be optimized on the specific instrument being used.
Data Presentation
The data from the LC-MS/MS analysis is used to construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor (commonly 1/x or 1/x²) is typically applied.
Table 1: Example Calibration Curve Data for N-(3-Phenylpropionyl)glycine
| Calibration Level | Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| Blank | 0 | 0 | 510,234 | 0.000 |
| CAL 1 | 1 | 5,234 | 505,123 | 0.010 |
| CAL 2 | 5 | 25,876 | 512,456 | 0.050 |
| CAL 3 | 10 | 51,345 | 509,876 | 0.101 |
| CAL 4 | 50 | 255,678 | 508,765 | 0.503 |
| CAL 5 | 100 | 510,987 | 511,234 | 0.999 |
| CAL 6 | 250 | 1,278,987 | 509,543 | 2.510 |
| CAL 7 | 500 | 2,543,678 | 510,876 | 4.979 |
| CAL 8 | 1000 | 5,098,765 | 508,987 | 10.017 |
Regression Analysis:
-
Equation: y = 0.0101x + 0.0005
-
Correlation Coefficient (r²): 0.9995
Mandatory Visualization
The following diagram illustrates the general workflow for creating a calibration curve using an internal standard.
Caption: Workflow for Calibration Curve Creation.
Signaling Pathways
N-(3-Phenylpropionyl)glycine is a metabolite and not directly involved in intracellular signaling pathways in the traditional sense. Its quantification is used to diagnose disruptions in metabolic pathways, specifically fatty acid metabolism. The following diagram illustrates the logical relationship in its diagnostic application.
Caption: Diagnostic Logic for N-(3-Phenylpropionyl)glycine.
Quantitative Analysis of N-(3-Phenylpropionyl)glycine-d2 by LC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Phenylpropionyl)glycine is an acylglycine that serves as a biomarker for certain inborn errors of metabolism, particularly medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1] Its quantification in biological matrices like urine and plasma is crucial for diagnostic and research purposes. Stable isotope-labeled internal standards, such as N-(3-Phenylpropionyl)glycine-d2, are essential for accurate and precise quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the analysis of this compound using Multiple Reaction Monitoring (MRM) mass spectrometry.
Biosynthesis and Metabolism
N-(3-Phenylpropionyl)glycine is formed through the conjugation of 3-phenylpropionic acid with glycine (B1666218).[2] 3-phenylpropionic acid itself is a product of gut microbial metabolism of dietary precursors. The conjugation reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase (GLYAT).[2]
Caption: Biosynthesis of N-(3-Phenylpropionyl)glycine.
Quantitative Analysis by LC-MS/MS
The following sections detail the recommended protocol for the quantitative analysis of N-(3-Phenylpropionyl)glycine using this compound as an internal standard.
MRM Transitions
Accurate quantification by LC-MS/MS relies on the selection of specific precursor-to-product ion transitions for both the analyte and the internal standard. The transitions for N-(3-Phenylpropionyl)glycine are well-established. For this compound, the precursor ion will have an m/z shift of +2 due to the two deuterium (B1214612) atoms. The primary fragmentation is expected to occur at the amide bond, leading to a deuterated glycine fragment.
Table 1: Predicted MRM Transitions
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Polarity |
| N-(3-Phenylpropionyl)glycine | 206.1 | 74.0 | Negative |
| This compound | 208.1 | 76.0 | Negative |
Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of the unlabeled compound.[3] It is recommended to confirm these transitions by infusing the standard into the mass spectrometer.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
Caption: LC-MS/MS workflow for N-(3-Phenylpropionyl)glycine analysis.
1. Materials and Reagents
-
N-(3-Phenylpropionyl)glycine analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (urine or plasma)
-
Solid-phase extraction (SPE) cartridges (optional)
2. Standard Solution Preparation
-
Prepare stock solutions of N-(3-Phenylpropionyl)glycine and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the N-(3-Phenylpropionyl)glycine stock solution with 50% methanol to create a calibration curve.
-
Prepare a working internal standard solution of this compound at an appropriate concentration in 50% methanol.
3. Sample Preparation
-
Urine:
-
Thaw urine samples to room temperature and vortex.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitates.
-
Take 100 µL of the supernatant and add 10 µL of the working internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Plasma:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of the working internal standard solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% methanol.
-
Transfer to an autosampler vial for analysis.
-
4. LC-MS/MS Parameters
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC System | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Parameters | |
| N-(3-Phenylpropionyl)glycine | Precursor: 206.1 m/z, Product: 74.0 m/z, Collision Energy: 15 eV |
| This compound | Precursor: 208.1 m/z, Product: 76.0 m/z, Collision Energy: 15 eV |
Note: Collision energies and other MS parameters should be optimized for the specific instrument being used.
5. Data Analysis
-
Integrate the peak areas for the analyte and internal standard MRM transitions.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.
-
Determine the concentration of N-(3-Phenylpropionyl)glycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This document provides a comprehensive guide for the quantitative analysis of N-(3-Phenylpropionyl)glycine using its deuterated internal standard, this compound, by LC-MS/MS. The detailed protocol and predicted MRM transitions offer a solid foundation for researchers and clinicians to develop and validate a robust and reliable analytical method for this important biomarker. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results.
References
Application of N-(3-Phenylpropionyl)glycine-d2 in Metabolomics: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Phenylpropionyl)glycine (PPG) is an acylglycine that serves as a crucial biomarker in the field of metabolomics, particularly in the diagnosis of inherited metabolic disorders. It is a minor metabolite of fatty acids, and its concentration in biological fluids can be indicative of specific enzymatic deficiencies.[1][2][3] PPG is formed through the conjugation of 3-phenylpropionic acid, a product of gut microbial metabolism of phenylalanine, with glycine.[2] The deuterated stable isotope, N-(3-Phenylpropionyl)glycine-d2 (PPG-d2), is an indispensable tool in quantitative metabolomics, serving as an internal standard for accurate and precise quantification of endogenous PPG using mass spectrometry-based methods.[4] This application note provides detailed protocols and data for the use of PPG-d2 in metabolomic analysis.
Core Applications
The primary application of this compound is as an internal standard in the quantitative analysis of PPG for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[4][5] MCAD deficiency is one of the most common inborn errors of fatty acid metabolism.[4] The use of a stable isotope-labeled internal standard like PPG-d2 is essential for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy of the diagnostic test.[4]
Quantitative Data
The following table summarizes the urinary concentrations of N-(3-Phenylpropionyl)glycine in healthy individuals and patients with MCAD deficiency, demonstrating its utility as a diagnostic marker.
| Cohort | Analyte | Concentration Range (µg/mg of creatinine) | Reference |
| Healthy Controls | N-(3-Phenylpropionyl)glycine | Not detected - 2.5 | [4] |
| MCAD Deficient Patients (Asymptomatic) | N-(3-Phenylpropionyl)glycine | 5.8 - 187 | [4] |
| MCAD Deficient Patients (Acute Illness) | N-(3-Phenylpropionyl)glycine | 15 - 1160 | [4] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Urinary N-(3-Phenylpropionyl)glycine using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from the principles of the stable isotope dilution method described by Rinaldo et al. (1988) and modernized for a typical LC-MS/MS platform.
1. Materials and Reagents:
-
N-(3-Phenylpropionyl)glycine analytical standard
-
This compound (internal standard)
-
Urine samples (patient and control)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge tubes
-
Autosampler vials
2. Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 13,000 x g for 10 minutes to pellet any particulate matter.
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working internal standard solution by diluting the stock solution to 10 µg/mL in 50% methanol/water.
-
In a clean centrifuge tube, add 100 µL of the urine supernatant.
-
Add 10 µL of the 10 µg/mL this compound internal standard solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Parameters (Representative):
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
N-(3-Phenylpropionyl)glycine: Precursor ion (m/z) 206.1 -> Product ion (m/z) 74.0
-
This compound: Precursor ion (m/z) 208.1 -> Product ion (m/z) 76.0
-
-
Collision Energy and other parameters: To be optimized for the specific instrument used.
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of N-(3-Phenylpropionyl)glycine spiked into a control urine matrix with a constant amount of this compound.
-
Determine the concentration of N-(3-Phenylpropionyl)glycine in the unknown samples by interpolating their area ratios from the calibration curve.
-
Normalize the final concentration to urinary creatinine (B1669602) levels.
Visualizations
Metabolic Pathway of N-(3-Phenylpropionyl)glycine Formation
Caption: Formation of N-(3-Phenylpropionyl)glycine from dietary phenylalanine.
Experimental Workflow for PPG Quantification
Caption: Workflow for quantifying urinary PPG using a stable isotope internal standard.
Logical Relationship in MCAD Deficiency Diagnosis
Caption: The role of PPG as a diagnostic marker in MCAD deficiency.
Conclusion
This compound is a critical reagent for the reliable quantification of N-(3-Phenylpropionyl)glycine in metabolomics research and clinical diagnostics. Its use as an internal standard in LC-MS/MS methods allows for the accurate diagnosis of MCAD deficiency, a serious inborn error of metabolism. The protocols and data presented here provide a framework for the implementation of this important analytical tool in the laboratory. Further research may explore the role of PPG and its gut microbiota-derived precursor in other physiological and pathological states.
References
- 1. Analysis of abnormal urinary metabolites in the newborn period in medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. When do gut flora in the newborn produce 3-phenylpropionic acid? Implications for early diagnosis of medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diagnosis of medium chain acyl-CoA dehydrogenase deficiency by stable isotope dilution analysis of urinary acylglycines: retrospective and prospective studies, and comparison of its accuracy to acylcarnitine identification by FAB/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Organic Acids in Biological Matrices using GC-MS with Deuterated Internal Standards
Abstract
This application note provides a comprehensive protocol for the quantitative analysis of organic acids in biological samples, such as urine and serum, using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a stable isotope dilution technique employing deuterated internal standards. This method offers high sensitivity, selectivity, and accuracy for the profiling and quantification of a wide range of organic acids, which is crucial for the diagnosis and monitoring of inborn errors of metabolism, as well as for applications in drug development and metabolomics research. Detailed procedures for sample preparation, including extraction and derivatization, along with optimized GC-MS parameters are presented.
Introduction
Organic acids are key intermediates in a multitude of metabolic pathways, including the citric acid cycle.[1] Abnormal concentrations of specific organic acids in biological fluids can be indicative of metabolic disorders, known as organic acidurias.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation and identification of organic acids due to its high resolution and the availability of extensive spectral libraries for compound identification.[4] However, most organic acids are non-volatile and require a derivatization step to increase their volatility and thermal stability for GC analysis.[2][3][4]
Quantitative accuracy in GC-MS analysis can be significantly improved by the use of internal standards. Stable isotope-labeled internal standards, particularly deuterated analogs of the target analytes, are considered the gold standard for quantification.[2][5] These standards closely mimic the chemical and physical properties of the endogenous compounds, allowing for effective correction of variations during sample preparation and analysis, including extraction efficiency, derivatization yield, and injection volume.[5]
This application note details a robust workflow for the quantitative analysis of organic acids using deuterated internal standards, from sample collection and preparation to data acquisition and analysis.
Experimental Protocols
Sample Collection and Storage
-
Urine: A random urine sample should be collected in a sterile, preservative-free container.[2] For quantitative analysis, it is recommended to normalize the results to the creatinine (B1669602) concentration.[2] Samples should be stored frozen, preferably at -70°C, to minimize degradation of analytes.[2] Freeze-thaw cycles should be kept to a minimum.[2]
-
Serum: Serum samples should be collected using standard phlebotomy procedures. After clotting and centrifugation, the serum should be transferred to a clean tube and stored at -80°C until analysis.
Sample Preparation
A critical step in the analysis of organic acids by GC-MS is the preparation of the sample to extract the analytes of interest and convert them into volatile derivatives.
Prior to extraction, a known amount of a deuterated internal standard mixture is added to each sample, calibrator, and quality control sample. The use of a stable isotope that is at least three mass units higher than the native compound is recommended to avoid isotopic overlap.[2]
Organic acids must be efficiently extracted from the aqueous biological matrix into an organic solvent.[2]
-
Protocol for Urine:
-
To a 1.5 mL microcentrifuge tube, add a volume of urine normalized to a specific creatinine concentration (e.g., equivalent to 1 mg of creatinine).[2]
-
Add the deuterated internal standard mixture.
-
Acidify the sample to a pH of less than 2 by adding 5M HCl.[3]
-
Add sodium chloride to saturate the aqueous phase.[3]
-
Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate. Vortex thoroughly for 1 minute.
-
Centrifuge at 10,000 rpm for 3 minutes.[6]
-
Transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction process and combine the organic layers.[6]
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 35-40°C.[6]
-
Derivatization is essential to make the organic acids volatile and thermally stable for GC-MS analysis.[2][3] Silylation is a widely used technique.[4]
-
Silylation Protocol (using BSTFA):
-
To the dried sample extract, add a derivatizing agent. A common reagent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and pyridine.[3][7]
-
Cap the vial tightly and vortex to dissolve the residue.
-
Incubate the mixture at a specific temperature and time to ensure complete derivatization. Typical conditions are 60-90°C for 15-60 minutes.[6][7]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
An alternative derivatization method is alkylation using reagents like methyl chloroformate (MCF), which offers instantaneous reaction without heating.[4][8]
GC-MS Analysis
The derivatized sample is then injected into the GC-MS system for separation and detection.
It is important to optimize GC conditions for adequate separation of the various organic acids.
| Parameter | Typical Value |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5ms (5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness or similar |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min[1][9] |
| Injection Mode | Split (e.g., 10:1 or 20:1) or Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250-280°C[2][10] |
| Oven Program | Initial temp 60-80°C, hold for 1-2 min, ramp at 5-10°C/min to 280-300°C, hold for 5-10 min[2][10] |
The mass spectrometer is used to detect and quantify the target organic acids and their deuterated internal standards.
| Parameter | Typical Value |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 280°C[2] |
| Acquisition Mode | Full Scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
For quantitative analysis in SIM mode, specific ions for each organic acid and its corresponding deuterated internal standard are monitored.
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Example Quantitative Data for Selected Organic Acids
| Organic Acid | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Deuterated Standard Quantifier Ion (m/z) | LOD (µmol/L)[7] | LOQ (µmol/L) | Recovery (%)[7] |
| Lactic Acid | 5.8 | 219 | 117 | 222 (Lactic Acid-d3) | 0.25 | 0.83 | 95.6 - 105.2 |
| Pyruvic Acid | 6.2 | 174 | 159 | 177 (Pyruvic Acid-d3) | 0.18 | 0.60 | 92.1 - 101.5 |
| Succinic Acid | 9.5 | 247 | 147 | 251 (Succinic Acid-d4) | 0.15 | 0.50 | 98.3 - 104.7 |
| Fumaric Acid | 9.8 | 245 | 145 | 248 (Fumaric Acid-d2) | 0.12 | 0.40 | 96.5 - 103.9 |
| α-Ketoglutaric Acid | 12.1 | 347 | 233 | 352 (α-Ketoglutaric Acid-d5) | 0.21 | 0.70 | 94.8 - 102.3 |
| Citric Acid | 14.5 | 375 | 273 | 379 (Citric Acid-d4) | 0.30 | 1.00 | 97.1 - 105.8 |
Note: Retention times and ions are examples and will vary based on the specific derivatization and GC-MS method used. LOD, LOQ, and Recovery values are illustrative and should be determined for each specific assay.[7]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of organic acids.
Logical Relationship: Stable Isotope Dilution
Caption: Principle of stable isotope dilution analysis.
References
- 1. The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metbio.net [metbio.net]
- 3. erndim.org [erndim.org]
- 4. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 6. aurametrix.weebly.com [aurametrix.weebly.com]
- 7. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. Multi-Omics Elucidation of Flavor Characteristics in Compound Fermented Beverages Based on Flavoromics and Metabolomics | MDPI [mdpi.com]
- 10. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]
Troubleshooting & Optimization
troubleshooting isotopic interference with N-(3-Phenylpropionyl)glycine-d2
This technical support center provides targeted troubleshooting guidance for researchers, scientists, and drug development professionals utilizing N-(3-Phenylpropionyl)glycine-d2 as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of using this compound as an internal standard?
A1: Isotopic interference occurs when the mass spectral signal of the unlabeled analyte, N-(3-Phenylpropionyl)glycine, overlaps with the signal of its deuterated internal standard, this compound.[1] This phenomenon can compromise the accuracy and precision of quantitative analysis by distorting the measured analyte-to-internal standard ratio.[2] There are two primary forms of this interference: isobaric, where isotopes of different elements have the same mass number, and polyatomic, where molecular ions have the same nominal mass as the ion of interest.[2][3]
Q2: What are the primary causes of this interference?
A2: The interference between N-(3-Phenylpropionyl)glycine and its d2-labeled standard is typically caused by two main factors:
-
Contribution from Analyte to Internal Standard: The natural abundance of heavy isotopes (primarily ¹³C) in the unlabeled N-(3-Phenylpropionyl)glycine molecule creates isotopic peaks at M+1, M+2, etc.[4] The M+2 peak of the analyte can have the same mass-to-charge ratio (m/z) as the monoisotopic peak of the this compound internal standard, causing an overlap.[1]
-
Contribution from Internal Standard to Analyte: The this compound standard may contain impurities of the unlabeled (M) or partially labeled (M+1) compound.[1][5] Additionally, the deuterated standard can sometimes lose its deuterium (B1214612) labels in the ion source of the mass spectrometer, a process known as in-source fragmentation or H/D exchange, generating ions with the same mass as the unlabeled analyte.[1]
Q3: How can I recognize isotopic interference in my data?
A3: Isotopic interference often manifests in the following ways:
-
Non-linear calibration curves , especially at the lower and upper ends of the concentration range.[1][5]
-
A significant, non-zero signal for the analyte in blank samples that contain only the internal standard.
-
Inaccurate and imprecise quantification, particularly for samples with very high or very low analyte-to-internal standard concentration ratios.
-
Distorted isotopic patterns in the mass spectra when observing the full isotopic cluster.[4]
Q4: What is the impact of isotopic interference on my quantitative results?
A4: The primary impact is a loss of accuracy in quantification. If the analyte's isotopes contribute to the internal standard's signal, the measured concentration of the analyte will be underestimated, particularly at high concentrations. Conversely, if the internal standard contributes to the analyte's signal (due to impurities or fragmentation), the measured concentration will be overestimated, a bias that is most pronounced at low analyte concentrations.[5]
Q5: Is this compound a suitable internal standard? What are the alternatives?
A5: this compound can be a suitable internal standard, provided that potential interferences are identified and managed. Its chemical properties are nearly identical to the analyte, ensuring similar behavior during sample extraction and chromatographic separation.[6] However, a mass difference of only 2 Da can be susceptible to the interferences described. If interference proves difficult to manage, an alternative would be to use an internal standard with a higher degree of deuteration (e.g., d5 or d7) or labeling with a heavier isotope like ¹³C or ¹⁵N.[1][7] This increases the mass difference, shifting the internal standard's m/z further away from the analyte's isotopic cluster.[1]
Troubleshooting Guides
Problem 1: Non-Linearity or Positive Bias in Calibration Curve at Low Concentrations
-
Potential Root Cause: The primary cause is often the presence of unlabeled N-(3-Phenylpropionyl)glycine (M) as an impurity in the this compound internal standard. This impurity contributes to the analyte signal, causing a positive bias that is most significant at the lowest concentration levels.
-
Troubleshooting Steps:
-
Characterize the Internal Standard: Analyze a high-concentration solution of the this compound standard alone. Measure the signal intensity at the m/z of the unlabeled analyte and determine the percentage of unlabeled impurity.
-
Implement Mathematical Correction: Use a nonlinear calibration function or software to correct for the contribution of the impurity in the internal standard to the analyte signal.[5]
-
Purify the Internal Standard: If the impurity level is unacceptably high, consider purifying the standard or obtaining a new lot with higher isotopic purity.
-
Problem 2: Inaccurate Quantification at High Analyte Concentrations
-
Potential Root Cause: The M+2 isotopic peak from a high concentration of the unlabeled analyte is contributing to the signal of the d2-internal standard, leading to an artificially high IS response and an underestimation of the analyte concentration.
-
Troubleshooting Steps:
-
Assess Analyte Contribution: Analyze a high-concentration solution of the unlabeled N-(3-Phenylpropionyl)glycine standard alone. Monitor the m/z channel of the internal standard to quantify the percentage of signal crossover.
-
Utilize High-Resolution Mass Spectrometry (HR-MS): If available, HR-MS can often resolve the small mass difference between the analyte's M+2 peak (containing two ¹³C atoms, for example) and the d2-internal standard's monoisotopic peak.[2]
-
Select Different SRM Transitions: In tandem MS (MS/MS), carefully select precursor-product ion transitions that are unique to the analyte and the internal standard to minimize crossover. Experiment with different fragmentation pathways.
-
Problem 3: Poor Precision and Reproducibility
-
Potential Root Cause: In-source fragmentation or hydrogen/deuterium (H/D) exchange of the d2-internal standard is occurring, leading to inconsistent formation of ions that interfere with the analyte signal. This can be highly dependent on subtle variations in ion source conditions or sample matrix.[1]
-
Troubleshooting Steps:
-
Optimize Ion Source Parameters: Methodically adjust ion source parameters such as temperature, gas flows, and voltages to find conditions that minimize fragmentation. Gentler ionization conditions are often preferable.[1]
-
Evaluate Label Stability: The two deuterium atoms in N-(3-Phenylpropionyl)glycine-2,2-d2 are on the alpha-carbon of the glycine (B1666218) moiety.[8] While generally stable, their stability can be affected by the sample matrix and LC-MS conditions. Ensure the mobile phase pH and source conditions are not promoting H/D exchange.
-
Mitigate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement.[4][6] Adjusting the chromatography to ensure the analyte and internal standard elute in a clean region can improve precision.[1]
-
Data Presentation
Table 1: Key Mass Information for N-(3-Phenylpropionyl)glycine and its d2-Isotopologue
| Compound Name | Chemical Formula | Average Molecular Weight (Da) | Monoisotopic Molecular Weight (Da) |
| N-(3-Phenylpropionyl)glycine | C₁₁H₁₃NO₃ | 207.2258[9] | 207.089543[9] |
| This compound | C₁₁H₁₁D₂NO₃ | 209.2383 | 209.102098 |
Note: The monoisotopic mass for the d2 compound was calculated based on the unlabeled structure.
Table 2: Hypothetical Example of Isotopic Contribution Data
| Sample Type | Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Channel Response (CPS) | IS Channel Response (CPS) | % Interference |
| IS Purity Check | 0 | 100 | 5,500 | 2,500,000 | 0.22% (IS to Analyte) |
| Analyte Crossover Check | 5000 | 0 | 12,000,000 | 36,000 | 0.30% (Analyte to IS) |
This table illustrates how to quantify the two main types of interference.
Experimental Protocols
Protocol 1: Characterization of Internal Standard Isotopic Purity
-
Objective: To determine the contribution of the this compound (IS) stock solution to the signal of the unlabeled analyte.
-
Procedure:
-
Prepare a high-concentration solution of the IS (e.g., 1000 ng/mL) in the final assay solvent.
-
Prepare a "zero sample" by adding the working IS solution to a blank matrix (e.g., charcoal-stripped plasma).
-
Inject this sample into the LC-MS/MS system.
-
Acquire data by monitoring the Selected Reaction Monitoring (SRM) transitions for both the unlabeled analyte and the IS.
-
Calculate the percentage contribution by dividing the peak area in the analyte channel by the peak area in the IS channel and multiplying by 100.
-
Protocol 2: Assessing Analyte-to-IS Interference
-
Objective: To determine the contribution of the unlabeled analyte's isotopic cluster to the IS signal.
-
Procedure:
-
Prepare a solution of the highest concentration point on the calibration curve (e.g., 5000 ng/mL) for the unlabeled analyte. Do not add any internal standard.
-
Inject this sample into the LC-MS/MS system.
-
Acquire data, monitoring the SRM transitions for both the analyte and the IS.
-
Calculate the percentage contribution by dividing the peak area observed in the IS channel by the peak area in the analyte channel and multiplying by 100.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(3-Phenylpropionyl)glycine-2,2-d2 | LGC Standards [lgcstandards.com]
- 9. Human Metabolome Database: Showing metabocard for Phenylpropionylglycine (HMDB0000860) [hmdb.ca]
Technical Support Center: Optimizing N-(3-Phenylpropionyl)glycine-d2 Signal Intensity in Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry signal intensity of N-(3-Phenylpropionyl)glycine-d2.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Question: Why am I observing a poor or inconsistent signal for this compound?
Answer: Poor or inconsistent signal intensity for this compound can stem from several factors, including suboptimal ionization source parameters, matrix effects, or issues with the stability of the deuterated label.
Potential Causes and Solutions:
-
Suboptimal Electrospray Ionization (ESI) Source Parameters: The efficiency of ion generation in the ESI source is critical for signal intensity.[1] A systematic optimization of parameters such as spray voltage, nebulizer gas pressure, drying gas flow rate, and drying gas temperature is highly recommended.[1][2]
-
Matrix Effects: Components in the biological sample (e.g., plasma, urine) can interfere with the ionization of the analyte and the internal standard, leading to ion suppression or enhancement.[3] The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects.[4]
-
Deuterium (B1214612) Exchange: Deuterium atoms on the molecule can sometimes exchange with hydrogen atoms from the solvent or matrix, especially at certain pH values or temperatures.[5][6] This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the non-deuterated analyte.[5]
Question: My this compound standard shows a different peak shape compared to the non-deuterated analyte. What could be the cause?
Answer: Discrepancies in peak shape between the deuterated standard and the analyte can be caused by co-eluting interferences, suboptimal source conditions, or issues during sample preparation.[1]
Potential Causes and Solutions:
-
Co-eluting Impurities: The deuterated standard may contain an impurity that co-elutes and affects its peak shape.[1] It is advisable to check the purity of the standard.
-
Suboptimal Source Conditions: Ionization parameters that are not optimized can affect the stability and ionization efficiency of one compound more than the other.[1]
-
Sample Preparation Issues: Problems during sample extraction or reconstitution could selectively impact the deuterated standard.[1]
Question: I am observing in-source fragmentation of my this compound. How can I minimize this?
Answer: In-source fragmentation, or cone voltage fragmentation, occurs when ions fragment in the interface region between the atmospheric pressure ion source and the mass analyzer.[7] For acylglycines, a common fragmentation is the loss of the glycine (B1666218) moiety. To minimize this, it is crucial to optimize the cone voltage (or equivalent parameter on your instrument).[8]
Potential Causes and Solutions:
-
High Cone Voltage: An excessively high cone voltage can induce fragmentation.[7] It is recommended to perform a systematic optimization to find the voltage that maximizes the precursor ion signal while minimizing fragmentation.
-
Source Temperatures: High source temperatures can sometimes contribute to the thermal degradation of the analyte.[1]
Frequently Asked Questions (FAQs)
This section addresses general questions related to the analysis of this compound.
Question: What is the typical ionization mode for the analysis of this compound?
Answer: N-(3-Phenylpropionyl)glycine, being a carboxylic acid, is typically analyzed in negative ion mode electrospray ionization (ESI), where it is detected as the deprotonated molecule [M-H]⁻.[4]
Question: What type of internal standard is best for the quantification of N-(3-Phenylpropionyl)glycine?
Answer: A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative mass spectrometry.[6] This is because its chemical and physical properties are very similar to the unlabeled analyte, ensuring they behave almost identically during sample preparation, chromatography, and ionization.[6] This helps to correct for variability in the analytical process.[6]
Question: What is the "isotope effect" and can it affect my analysis?
Answer: The isotope effect refers to the slight difference in physicochemical properties between a deuterated and a non-deuterated molecule due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[3] In reversed-phase liquid chromatography, this can lead to the deuterated compound eluting slightly earlier than its non-deuterated counterpart.[3] While often minimal, this chromatographic shift should be monitored to ensure it does not impact quantification.[3]
Data Presentation
Table 1: Illustrative Impact of ESI Source Parameters on this compound Signal Intensity
The following table provides a hypothetical yet realistic representation of how key ESI source parameters can influence the signal intensity of the [M-H]⁻ ion of this compound. Optimal values can vary between instruments.
| Parameter | Setting 1 | Signal Intensity (Counts) | Setting 2 | Signal Intensity (Counts) | Setting 3 | Signal Intensity (Counts) |
| Capillary Voltage | 2.5 kV | 500,000 | 3.5 kV | 1,200,000 | 4.5 kV | 900,000 |
| Nebulizer Gas Pressure | 20 psi | 750,000 | 40 psi | 1,500,000 | 60 psi | 1,100,000 |
| Drying Gas Flow | 8 L/min | 900,000 | 12 L/min | 1,800,000 | 16 L/min | 1,400,000 |
| Drying Gas Temperature | 250 °C | 1,000,000 | 325 °C | 2,000,000 | 400 °C | 1,600,000 |
| Cone Voltage | 20 V | 1,900,000 | 40 V | 2,500,000 | 60 V | 1,800,000 (with fragmentation) |
Note: The data presented in this table is for illustrative purposes and should be confirmed experimentally on your specific instrument.
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters
This protocol outlines a systematic approach to optimize ESI source parameters to maximize the signal intensity of this compound.
-
Prepare a standard solution: Prepare a solution of this compound in the initial mobile phase composition at a concentration that provides a stable and readily detectable signal.
-
Infuse the standard solution: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.
-
Optimize one parameter at a time: While monitoring the signal intensity of the precursor ion for this compound, vary one source parameter at a time while keeping the others constant. The typical order of optimization is:
-
Capillary (Spray) Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow Rate
-
Drying Gas Temperature
-
Cone Voltage
-
-
Identify the optimal value for each parameter: For each parameter, identify the setting that results in the highest and most stable signal intensity for the precursor ion without evidence of significant in-source fragmentation.
-
Verify with LC-MS analysis: Once the optimal source parameters have been determined by infusion, confirm these settings by injecting a sample onto the LC-MS system to ensure optimal performance under chromatographic conditions.
Protocol 2: Assessment of Deuterium Exchange
This protocol can be used to determine if deuterium atoms on this compound are exchanging with hydrogen atoms from the sample matrix or solvent.
-
Prepare two sets of samples:
-
Set A (Control): Spike the this compound internal standard into the mobile phase or a pure solvent.
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[5]
-
-
Incubate the samples: Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).[5]
-
Process the samples: Use your established extraction procedure to process the samples.[5]
-
Analyze by LC-MS/MS: Analyze the samples by LC-MS/MS.
-
Monitor signals: Monitor for any increase in the signal of the non-deuterated N-(3-Phenylpropionyl)glycine in Set B compared to Set A.[5] A significant increase would indicate that H/D back-exchange is occurring.[5]
Visualizations
Caption: Experimental Workflow for this compound Analysis.
Caption: Troubleshooting Workflow for Low Signal Intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 3. benchchem.com [benchchem.com]
- 4. Phenylpropionylglycine | C11H13NO3 | CID 152323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. owlstonemedical.com [owlstonemedical.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Addressing Matrix Effects in Urine Analysis with Deuterated Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing deuterated internal standards to mitigate matrix effects in urine analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of urine analysis?
A1: Matrix effects refer to the alteration of an analyte's ionization efficiency due to co-eluting substances present in the sample matrix.[1] This can manifest as either ion suppression, a decrease in the analytical signal, or ion enhancement, an increase in the signal.[1][2] These effects can significantly compromise the accuracy, precision, and sensitivity of analytical methods.[3] In urine, common interfering components include salts, lipids, and proteins.[4][5]
Q2: Why is urine considered a challenging matrix for analysis?
A2: Urine is a complex biological fluid with high variability in its composition between individuals and even for the same individual over time.[4] Factors such as total organic carbon, creatinine (B1669602) content, and electrical conductivity can vary significantly, which can strongly affect electrospray ionization and analyte recovery during sample preparation.[4] This inherent variability makes it difficult to develop a single, robust sample preparation method for a wide range of analytes.[4]
Q3: How do deuterated internal standards help to correct for matrix effects?
A3: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the "gold standard" for compensating for matrix effects.[3][6] Because they are chemically almost identical to the analyte of interest, they co-elute during chromatography and experience similar ionization suppression or enhancement.[4][7] By calculating the ratio of the analyte's signal to that of the internal standard, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[4][8]
Q4: What are the critical factors to consider when selecting a deuterated internal standard?
A4: When selecting a deuterated internal standard, several factors are crucial for reliable results:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the mass-to-charge ratio (m/z) of the analyte.
-
Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte to ensure they are exposed to the same matrix components at the same time.[7][9]
-
Stability of the Label: The deuterium (B1214612) atoms should be in a stable position in the molecule to prevent isotopic exchange with hydrogen atoms from the solvent or matrix.[10]
Q5: Can deuterated internal standards always completely eliminate issues related to matrix effects?
A5: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[11] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[9] If this separation leads to the analyte and internal standard eluting into regions with different degrees of ion suppression, it can result in inaccurate quantification.[1] This is referred to as differential matrix effects.
Troubleshooting Guides
Problem 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples, including calibration standards and quality controls. |
| Variable Matrix Effects | Evaluate the matrix effect across different lots of urine. If variability is high, consider additional sample cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[5] |
| Inconsistent Internal Standard Spiking | Verify the concentration and stability of the internal standard spiking solution. Ensure the same amount of internal standard is added to every sample. |
Problem 2: Analyte and Deuterated Internal Standard Do Not Co-elute
| Potential Cause | Recommended Solution |
| Isotope Effect | A slight separation due to the deuterium labeling is sometimes unavoidable.[9] Optimize the chromatographic method (e.g., gradient, temperature, mobile phase composition) to minimize the separation and ensure the peaks are as close as possible.[10] |
| Column Degradation | A contaminated or degraded analytical column can affect the separation. Replace the column with a new one of the same type and implement a column washing protocol. |
Problem 3: Unexpectedly High or Low Analyte Concentrations
| Potential Cause | Recommended Solution |
| Incorrect Internal Standard Concentration | An error in the preparation of the internal standard spiking solution can lead to a systematic bias. Carefully reprepare the internal standard solution and re-verify its concentration. |
| Cross-Contamination | Carryover from a high-concentration sample to a subsequent one can lead to artificially high results. Optimize the autosampler wash procedure and inject a blank sample after high-concentration samples to check for carryover. |
| Differential Matrix Effects | If the analyte and internal standard are not affected by ion suppression or enhancement to the same degree, it can lead to inaccurate quantification.[10] A thorough matrix effect evaluation is necessary. |
| Contribution from Internal Standard | If the deuterated internal standard contains a significant amount of the unlabeled analyte, it will lead to an overestimation of the analyte's concentration. The response of the unlabeled analyte in a blank sample spiked only with the internal standard should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[10] |
Experimental Protocols
Protocol for Evaluation of Matrix Effects
This protocol outlines the post-extraction addition method to quantify the extent of ion suppression or enhancement.
Objective: To determine the degree of ion suppression or enhancement for a specific analyte in urine.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of the analyte and internal standard in a clean solvent (e.g., mobile phase) at a known concentration.
-
Set B (Post-Extraction Spike): Take at least six different lots of blank urine and perform the complete sample preparation procedure (without the addition of analyte or internal standard). In the final extracted matrix, spike the analyte and internal standard to the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank urine lots before starting the sample preparation procedure, at the same concentration as in Set A.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and internal standard.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) x 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) x 100
-
Data Presentation: Example of Matrix Effect Evaluation
| Sample Set | Analyte Peak Area | Internal Standard Peak Area |
| Set A (Neat) | 1,200,000 | 1,500,000 |
| Set B (Post-Spike) | 850,000 | 1,050,000 |
| Set C (Pre-Spike) | 780,000 | 970,000 |
| Calculated ME (%) | 70.8% (Ion Suppression) | 70.0% (Ion Suppression) |
| Calculated RE (%) | 91.8% | 92.4% |
In this example, both the analyte and the internal standard experience similar ion suppression, indicating that the deuterated internal standard is effectively compensating for the matrix effect.
Visualizations
Caption: The impact of matrix components on analyte and internal standard ionization.
Caption: Experimental workflow for the evaluation of matrix effects.
Caption: A troubleshooting decision tree for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse [ouci.dntb.gov.ua]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
minimizing ion suppression of N-(3-Phenylpropionyl)glycine-d2 in ESI-MS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression when analyzing N-(3-Phenylpropionyl)glycine-d2 using Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guide
Effectively troubleshooting ion suppression requires a systematic approach. This guide will walk you through identifying the problem and implementing solutions to ensure accurate and reproducible results.
Q1: My signal intensity for both N-(3-Phenylpropionyl)glycine and its deuterated internal standard (IS), this compound, is low. What is the likely cause?
Low signal intensity for both the analyte and the internal standard is a strong indicator of significant ion suppression.[1] This phenomenon occurs when co-eluting matrix components interfere with the ionization of your target analytes in the ESI source.[2][3] The matrix can include various components from your sample such as proteins, lipids, salts, and other endogenous compounds.[2]
Q2: I'm using a deuterated internal standard. Shouldn't that correct for ion suppression?
Ideally, a stable isotope-labeled (SIL) internal standard like this compound should co-elute with the analyte and experience the same degree of ion suppression.[2][3] The ratio of the analyte to the IS would then remain constant, allowing for accurate quantification.[2][3] However, "differential ion suppression" can occur where the analyte and the IS are affected differently by the matrix.[2] This can be caused by a slight chromatographic separation between the two, a phenomenon known as the "deuterium isotope effect," which can alter the physicochemical properties of the molecule.[2]
Q3: How can I confirm that ion suppression is occurring in my experiment?
A post-column infusion experiment is a common method to qualitatively assess ion suppression.[4] This involves infusing a constant flow of your analyte and IS solution into the mobile phase after the analytical column while injecting a blank matrix sample. A drop in the signal at specific retention times indicates the presence of co-eluting, suppressing agents from the matrix.
Q4: What are the most effective strategies to minimize ion suppression for this compound?
The most effective way to combat ion suppression is to remove interfering matrix components before they reach the mass spectrometer.[1][5] This can be achieved through a combination of strategies:
-
Optimized Sample Preparation: Rigorous sample cleanup is crucial. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation can effectively remove matrix components.[5][6]
-
Chromatographic Separation: Modifying your LC method to improve the separation between your analyte/IS and interfering matrix components can significantly reduce suppression.[7]
-
Sample Dilution: A simple approach is to dilute the sample, which can lower the concentration of interfering substances.[4][7] However, this may also reduce the analyte signal to an undesirable level.
Frequently Asked Questions (FAQs)
Q5: What are the common sources of ion suppression?
Ion suppression can be caused by a variety of endogenous and exogenous substances:
-
Endogenous matrix components: These are substances naturally present in biological samples, such as salts, lipids, and proteins.[3] Phospholipids are a major cause of ion suppression in plasma and tissue samples.[5][8]
-
Exogenous substances: These are contaminants introduced during sample collection or preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA).[3][9]
-
High analyte concentration: At high concentrations, the analyte itself can saturate the ESI process, leading to a non-linear response and suppression of the internal standard signal.[7][10]
Q6: Can my mobile phase composition contribute to ion suppression?
Yes, mobile phase additives can significantly impact ionization efficiency.[7][11] While additives like trifluoroacetic acid (TFA) can improve chromatography, they are known to cause ion suppression in ESI.[7][12] It is generally recommended to use volatile mobile phase additives like formic acid or acetic acid at the lowest effective concentration.[7]
Q7: Are there alternative ionization techniques that are less prone to ion suppression?
Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI.[7][13] This is due to the different ionization mechanisms. If your experimental setup allows, testing APCI could be a viable option.
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece for mixing
-
Standard solution of N-(3-Phenylpropionyl)glycine and this compound
-
Blank matrix extract (e.g., plasma, urine)
-
Mobile phase
Methodology:
-
Prepare a standard solution of your analyte and IS at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with your analytical column.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump containing the analyte/IS standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the MS inlet.
-
Begin infusing the standard solution at a low flow rate (e.g., 10 µL/min).
-
Once a stable signal is observed, inject a blank matrix extract onto the LC column.
-
Monitor the signal of the infused analyte and IS. A decrease in signal intensity at specific retention times indicates the presence of ion-suppressing components eluting from the column.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
Objective: To remove interfering matrix components prior to LC-MS analysis.
Materials:
-
SPE cartridges (e.g., polymeric cation exchange, reversed-phase)
-
Sample pre-treatment solution (e.g., containing internal standard)
-
Conditioning, washing, and elution solvents
-
Nitrogen evaporator
Methodology:
-
Sample Pre-treatment: Add the internal standard, this compound, to the sample.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions (e.g., with methanol (B129727) followed by deionized water).[1]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with appropriate solvents to remove interfering substances while retaining the analyte and IS.[1]
-
Elution: Elute the analyte and IS from the cartridge using an appropriate solvent.[1]
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.[1]
Quantitative Data Summary
| Sample Preparation Technique | Typical Matrix Effect Reduction | Analyte Recovery | Reference |
| Protein Precipitation (PPT) | Low to Moderate | High | [6] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable | [5] |
| Solid-Phase Extraction (SPE) | High | High | [5][6] |
Visualizations
Caption: A systematic workflow for troubleshooting ion suppression.
Caption: Competition for charge in an ESI droplet leading to ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 10. researchgate.net [researchgate.net]
- 11. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. providiongroup.com [providiongroup.com]
N-(3-Phenylpropionyl)glycine-d2 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of N-(3-Phenylpropionyl)glycine-d2, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability of the solid compound, it is recommended to store it at -20°C. One supplier suggests that room temperature storage is also acceptable for the solid form. For the non-deuterated analog, N-(3-Phenylpropionyl)glycine, storage at -20°C is recommended for up to 3 years, and at 4°C for up to 2 years.[1]
Q2: How should I store solutions of this compound?
Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is important to note that aqueous solutions of the non-deuterated analog are not recommended for storage for more than one day.[3] To minimize degradation and isotopic exchange, use anhydrous, deuterated solvents for preparing solutions.
Q3: My mass spectrometry results show a loss of the deuterium (B1214612) label. What could be the cause?
Loss of the deuterium label, or isotopic dilution, is often due to hydrogen-deuterium (H-D) exchange. This can occur if the compound is exposed to atmospheric moisture or protic solvents (e.g., water, methanol). To prevent this, handle and store the compound under a dry, inert atmosphere such as nitrogen or argon. When preparing solutions, always use anhydrous, deuterated solvents.
Q4: I'm having trouble dissolving this compound in DMSO. What should I do?
One supplier notes that this compound is soluble in DMSO at 100 mg/mL with the aid of ultrasonication.[2] However, they also caution that DMSO is hygroscopic and can absorb moisture from the air, which can impact the solubility of the product.[2] It is recommended to use freshly opened, anhydrous DMSO to ensure optimal solubility.
Q5: Is this compound light sensitive?
Storage and Stability Data
Solid Compound Storage Recommendations
| Compound | Temperature | Duration | Notes |
| This compound | Room Temperature | Not specified | Suggested by one supplier. |
| N-(3-Phenylpropionyl)glycine | -20°C | ≥ 4 years[4] | |
| N-(3-Phenylpropionyl)glycine | -20°C | 3 years[1] | |
| N-(3-Phenylpropionyl)glycine | 4°C | 2 years[1] | |
| N-(3-Phenylpropionyl)glycine | 2-8°C | Limited shelf life | Expiry date on label.[5] |
Solution Storage Recommendations
| Compound | Solvent | Temperature | Duration |
| This compound | Not specified | -80°C | 6 months[2] |
| This compound | Not specified | -20°C | 1 month[2] |
| N-(3-Phenylpropionyl)glycine | Not specified | -80°C | 6 months[1] |
| N-(3-Phenylpropionyl)glycine | Not specified | -20°C | 1 month[1] |
| N-(3-Phenylpropionyl)glycine | Aqueous Buffer | Not specified | Not recommended for more than one day.[3] |
Experimental Protocols & Troubleshooting
A crucial aspect of working with isotopically labeled compounds is ensuring their stability and isotopic integrity throughout an experiment. Below is a general workflow for handling this compound and a troubleshooting guide for common issues.
References
preventing in-source fragmentation of N-(3-Phenylpropionyl)glycine-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Phenylpropionyl)glycine-d2. The primary focus is on identifying and preventing in-source fragmentation during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for the analysis of this compound?
A1: In-source fragmentation is a phenomenon where the analyte molecule, in this case, this compound, fragments into smaller ions within the ion source of the mass spectrometer before reaching the mass analyzer.[1] This occurs in the region between the atmospheric pressure ion source (like Electrospray Ionization - ESI) and the high-vacuum mass analyzer.[1]
This is problematic for several reasons:
-
Reduced Sensitivity: It diminishes the signal intensity of the intended precursor ion (the intact molecule), which can compromise the accuracy and sensitivity of quantification.
-
Inaccurate Quantification: If the fragmentation is not consistent between samples and standards, it can lead to unreliable quantitative results.
-
Misidentification: The fragment ions could be mistaken for other compounds, leading to incorrect data interpretation.
Q2: How can I identify if in-source fragmentation of this compound is occurring in my experiment?
A2: You can identify in-source fragmentation by observing the mass spectrum of a pure this compound standard. Look for the following indicators:
-
Low Precursor Ion Intensity: The peak corresponding to the intact deuterated molecule (e.g., [M-H]⁻ at m/z ~208.1) is weaker than expected.
-
Presence of Specific Fragment Ions: For N-(3-Phenylpropionyl)glycine, a common fragmentation pathway involves the cleavage of the amide bond. Based on mass spectrometry data for the non-deuterated form, a prominent fragment is the glycine (B1666218) portion.[2] For the d2-labeled compound, you would expect to see a significant ion at m/z ~76.0 . The presence and intensity of this fragment when you are not intentionally inducing fragmentation (i.e., in a full scan or MS1 spectrum) is a strong indicator of in-source fragmentation.
-
Fragment Intensity Varies with Source Conditions: If you systematically decrease the cone voltage or source temperature and observe a decrease in the m/z ~76.0 fragment peak with a corresponding increase in the m/z ~208.1 precursor peak, this confirms that in-source fragmentation is occurring.
Q3: What are the primary causes of in-source fragmentation during the analysis of this compound?
A3: The primary causes of in-source fragmentation are related to the transfer of excess energy to the analyte ions in the ion source. This can be attributed to:
-
Excessive Ion Source Voltages: High voltages applied in the ion source, such as the cone voltage, declustering potential, or fragmentor voltage, accelerate the ions.[1] Collisions with residual gas molecules at high kinetic energy can cause the ions to fragment.
-
High Temperatures: Elevated temperatures in the ion source or heated nebulizer can provide sufficient thermal energy to cause the dissociation of thermally labile molecules.[3]
Q4: What steps can I take to prevent or minimize in-source fragmentation of this compound?
A4: To minimize in-source fragmentation, the goal is to use the "softest" ionization conditions possible that still provide adequate signal intensity. Here are actionable steps:
-
Optimize Ion Source Voltages: Carefully tune the voltages in your ion source. The specific terminology may vary by instrument manufacturer (e.g., cone voltage, declustering potential, fragmentor voltage). A systematic approach to reducing these voltages is recommended.
-
Optimize Source Temperature: Reduce the ion source temperature to the lowest level that maintains efficient desolvation and ionization.
-
Adjust Nebulizer Gas Flow: Optimize the flow rate of the nebulizing gas to ensure efficient droplet formation and desolvation without imparting excessive energy to the analyte.
-
Maintain a Clean Ion Source: A dirty ion source can lead to unstable ionization and contribute to fragmentation.[2] Regular cleaning and maintenance are crucial.
-
Modify Mobile Phase Composition: In some cases, the mobile phase composition can influence ionization efficiency and fragmentation. Experimenting with different solvents or additives (e.g., switching from acetonitrile (B52724) to methanol) might be beneficial.
Troubleshooting Guide
The following table provides a structured approach to troubleshooting and minimizing in-source fragmentation of this compound.
| Parameter | Recommended Action | Expected Outcome |
| Cone Voltage / Declustering Potential | Start with a low value (e.g., 10-20 V) and gradually increase until an optimal signal for the precursor ion is achieved without significant fragmentation. | Reduction in the intensity of the m/z ~76.0 fragment and an increase in the intensity of the m/z ~208.1 precursor ion. |
| Source Temperature | Begin with a lower temperature (e.g., 100-120 °C) and incrementally increase only as needed to ensure proper desolvation. | Minimized thermal degradation and fragmentation of the analyte. |
| Nebulizer Gas Flow | Adjust to the manufacturer's recommended range for your liquid flow rate, then fine-tune for optimal signal-to-noise for the precursor ion. | Stable spray and efficient ionization with minimal energetic collisions. |
| Ion Source Cleanliness | If performance degrades or fragmentation increases over time, follow the manufacturer's protocol for cleaning the ion source components. | Restored signal intensity and reduced unwanted fragmentation. |
Experimental Protocols
Protocol 1: Systematic Optimization of Ion Source Parameters to Minimize In-Source Fragmentation
-
Prepare a Standard Solution: Prepare a solution of this compound at a known concentration (e.g., 100 ng/mL) in your initial mobile phase.
-
Initial Instrument Settings: Set your mass spectrometer to acquire data in full scan mode, monitoring the mass range that includes both the precursor ion (m/z ~208.1) and the expected fragment ion (m/z ~76.0). Use conservative initial source settings (low cone voltage and temperature).
-
Infuse the Standard: Infuse the standard solution directly into the mass spectrometer at a constant flow rate.
-
Vary Cone Voltage/Declustering Potential: While monitoring the ion intensities in real-time, incrementally increase the cone voltage/declustering potential. Record the intensities of the precursor and fragment ions at each voltage setting.
-
Vary Source Temperature: Return to the optimal cone voltage determined in the previous step. Now, incrementally increase the source temperature, again recording the intensities of the precursor and fragment ions.
-
Data Analysis: Plot the intensity of the precursor ion, the fragment ion, and the ratio of precursor to fragment as a function of the varied parameter. Select the settings that provide the highest precursor ion intensity with the lowest relative abundance of the fragment ion.
Visualizations
Caption: Workflow for optimizing mass spectrometer source parameters to minimize in-source fragmentation.
Caption: Logical relationship between the causes and solutions for in-source fragmentation.
References
Technical Support Center: Chromatographic Analysis of N-(3-Phenylpropionyl)glycine-d2
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers encountering poor peak shape during the HPLC analysis of N-(3-Phenylpropionyl)glycine-d2. Given its chemical structure, this deuterated internal standard behaves as a moderately polar acidic compound, and its chromatographic performance is highly dependent on analytical conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my peak for this compound tailing?
Peak tailing is the most common issue for acidic analytes like this compound. It is characterized by an asymmetric peak with a drawn-out trailing edge. This can compromise integration accuracy and reduce resolution from nearby peaks[1].
-
Probable Cause 1: Incorrect Mobile Phase pH. this compound contains a carboxylic acid group. If the mobile phase pH is close to the analyte's pKa (typically around 3-5 for such acids), the compound will exist in both its protonated (neutral) and deprotonated (anionic) forms. The presence of these two forms simultaneously leads to distorted, tailing peaks[2][3].
-
Probable Cause 2: Secondary Silanol (B1196071) Interactions. Standard silica-based reversed-phase columns (e.g., C18) have residual silanol groups (Si-OH) on their surface. At mid-range pH values (approx. 3-7), these silanols can become ionized (SiO-) and interact with any residual positive charges on the analyte or through polar interactions, causing peak tailing[4][5].
-
Probable Cause 3: Column Overload. Injecting too much sample can saturate the stationary phase at the column inlet, leading to peak distortion[4].
Solutions:
-
Adjust Mobile Phase pH: The most effective solution is to suppress the ionization of the carboxylic acid group. This is achieved by lowering the mobile phase pH. A good rule of thumb is to adjust the pH to be at least 1.5-2 units below the analyte's pKa[2]. For a carboxylic acid, a pH of 2.5-3.0 is typically effective. This ensures the analyte is in a single, neutral state, which improves peak shape and retention in reversed-phase chromatography[6].
-
Use a Buffered Mobile Phase: To maintain a stable pH throughout the analysis, use a buffer such as phosphate (B84403) or formate (B1220265) at a concentration of 10-25 mM[1][4]. Unstable pH can lead to retention time drift and poor reproducibility[3].
-
Reduce Sample Concentration: If overload is suspected, dilute the sample and reinject. If the peak shape improves, overload was the cause[4].
-
Check Column Health: Persistent tailing for all peaks may indicate column degradation or a void at the inlet. Flush the column with a strong solvent or replace it if performance does not improve[1][4].
Q2: My peak is fronting (leading). What is the cause?
Peak fronting, where the peak has a sloping front, is often related to the sample conditions or column issues.
-
Probable Cause 1: High Elution Strength of Sample Solvent. If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the analyte band will spread and travel too quickly at the beginning of the column, causing distortion[1][7][8]. For example, injecting a sample dissolved in 100% acetonitrile (B52724) into a mobile phase with a high aqueous content will likely cause fronting[8].
-
Probable Cause 2: Sample Overload. Similar to tailing, severe concentration overload can also manifest as fronting[9].
-
Probable Cause 3: Column Channeling. A poorly packed column bed or the formation of a void can cause part of the sample to travel faster than the rest, resulting in a fronting peak[9].
Solutions:
-
Match Sample Solvent to Mobile Phase: The ideal practice is to dissolve the sample in the initial mobile phase composition[1][10]. If this is not possible due to solubility constraints, use the weakest solvent that can adequately dissolve the sample.
-
Reduce Injection Volume/Concentration: Decrease the amount of analyte injected onto the column[9].
-
Replace the Column: If fronting is observed for all peaks and persists after addressing solvent and concentration issues, the column may be damaged and should be replaced[4].
Q3: I am seeing split or broad peaks. What should I do?
Split or broad peaks suggest that the analyte band is being disrupted as it passes through the system.
-
Probable Cause 1: Partially Blocked Column Frit. Particulates from the sample or mobile phase can clog the inlet frit of the column, causing an uneven flow path and splitting the peak.
-
Probable Cause 2: Sample Solvent / Mobile Phase Mismatch. As with fronting, a strong injection solvent can cause significant band broadening[10][11].
-
Probable Cause 3: Extra-Column Volume. Excessive dead volume in the system, such as from using tubing with a large internal diameter or having poor connections between the injector, column, and detector, can cause peaks to broaden[1][12].
-
Probable Cause 4: pH Near pKa. Operating at a pH very close to the analyte's pKa can sometimes result in peak splitting or severe broadening due to the co-existence of ionized and unionized forms[3].
Solutions:
-
Filter Samples and Mobile Phases: Always filter samples and aqueous mobile phase components to prevent particulates from reaching the column.
-
Use a Guard Column: A guard column can protect the analytical column from contaminants and is easier to replace than the column itself.
-
Check and Optimize System Connections: Ensure all fittings are secure and use tubing with a narrow internal diameter (e.g., 0.12 mm) to minimize dead volume[1].
-
Confirm Mobile Phase pH: Re-evaluate and adjust the mobile phase pH to be well away from the analyte's pKa, as described for peak tailing.
Data Presentation: Troubleshooting Summary
The table below summarizes common issues and recommended quantitative adjustments.
| Problem | Potential Cause | Recommended Solution & Key Parameters |
| Peak Tailing | Mobile Phase pH too high | Adjust pH to 2.5 - 3.0 using an acidifier like formic acid or TFA. Ensure pH is >1.5 units below the analyte pKa[2]. |
| Secondary Silanol Interactions | Operate at low pH (~2.5-3.0) to suppress silanol ionization. Use a modern, high-purity, end-capped column[12]. | |
| Low Buffer Concentration | Use a buffer (e.g., ammonium (B1175870) formate) at 10-50 mM concentration to stabilize pH[1]. | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve sample in the initial mobile phase. If using a stronger solvent, reduce injection volume to < 5% of the column volume[1]. |
| Sample Overload | Dilute the sample by a factor of 5 or 10 and re-inject. | |
| Split / Broad Peaks | Sample solvent / mobile phase mismatch | Ensure sample solvent is weaker than or the same as the mobile phase[7][10]. |
| Extra-column dead volume | Use tubing with ID ≤ 0.17 mm. Minimize tubing length. Ensure proper fitting connections[1]. | |
| Blocked column frit | Reverse-flush the column (if permitted by the manufacturer) or replace the frit/column[4]. |
Experimental Protocols
Protocol: Mobile Phase pH Optimization to Improve Peak Shape
This protocol describes a systematic approach to optimize the mobile phase pH for this compound using reversed-phase HPLC.
-
Analyte Information:
-
Compound: this compound
-
Chemical Nature: Acidic (contains a carboxylic acid functional group)[13].
-
-
Materials & Equipment:
-
HPLC system with UV or Mass Spectrometric detector.
-
Reversed-phase C18 column (e.g., 4.6 x 100 mm, 3.5 µm).
-
HPLC-grade acetonitrile and water.
-
Mobile phase additives: Formic acid (FA).
-
Standard solution of this compound (e.g., 1 µg/mL) dissolved in 50:50 acetonitrile:water.
-
-
Methodology:
-
Prepare Mobile Phase A (Aqueous):
-
Condition 1 (Control - No pH adjustment): Use HPLC-grade water.
-
Condition 2 (Acidified): Add 0.1% formic acid to HPLC-grade water (v/v). This will result in a pH of approximately 2.7.
-
-
Prepare Mobile Phase B (Organic):
-
Use 100% HPLC-grade acetonitrile.
-
-
Set Up HPLC Conditions:
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35 °C
-
Gradient: 10% B to 90% B over 5 minutes. Hold at 90% B for 1 minute. Return to 10% B and equilibrate for 2 minutes.
-
Detection: UV at 254 nm or appropriate MS settings.
-
-
Experimental Runs:
-
Perform an injection using the control mobile phase (Condition 1).
-
Thoroughly flush the system and equilibrate the column with the acidified mobile phase (Condition 2).
-
Perform an injection using the acidified mobile phase.
-
-
Data Analysis:
-
Compare the chromatograms from both conditions.
-
Measure the USP Tailing Factor (Tf). A value of Tf ≈ 1.0 indicates a symmetrical peak, while Tf > 1.2 suggests significant tailing[1].
-
The acidified condition is expected to yield a sharper, more symmetrical peak.
-
-
Visualizations
Troubleshooting Workflow Diagram
A troubleshooting workflow for diagnosing poor peak shape.
Analyte Ionization and Interaction Diagram
Effect of mobile phase pH on analyte ionization and peak shape.
References
- 1. uhplcs.com [uhplcs.com]
- 2. biotage.com [biotage.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. scribd.com [scribd.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase | Separation Science [sepscience.com]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 12. chromtech.com [chromtech.com]
- 13. Human Metabolome Database: Showing metabocard for Phenylpropionylglycine (HMDB0000860) [hmdb.ca]
improving recovery of N-(3-Phenylpropionyl)glycine-d2 during extraction
Technical Support Center: N-(3-Phenylpropionyl)glycine-d2 Extraction
Welcome to the technical support center for the extraction of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal recovery of this deuterated standard from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low recovery of this compound during extraction?
A1: Low recovery can stem from several factors, including suboptimal pH during extraction, inefficient protein precipitation, inappropriate choice of extraction solvent or solid-phase extraction (SPE) sorbent, and issues with the elution solvent.[1][2] N-(3-Phenylpropionyl)glycine is an acidic molecule, and its extraction is highly dependent on pH.[3]
Q2: I'm observing high variability in my recovery results. What could be the cause?
A2: High variability is often linked to inconsistent sample handling, matrix effects, and chromatographic issues.[4] Inconsistent pH adjustments, incomplete protein removal, or variations in evaporation and reconstitution steps can all contribute. Additionally, if the deuterated standard and the analyte do not co-elute perfectly, differential matrix effects can lead to variable results.[5]
Q3: Can the position of the deuterium (B1214612) label on this compound affect recovery?
A3: While the label position itself doesn't directly impact recovery, it's crucial for the stability of the standard. Deuterium atoms should be on stable positions to avoid hydrogen-deuterium exchange with the solvent, which could compromise quantification.[6] The primary concern with deuterated standards is ensuring they behave nearly identically to the unlabeled analyte during extraction and analysis.[7]
Q4: How do I minimize matrix effects when extracting from plasma or urine?
A4: To minimize matrix effects, a robust sample cleanup strategy is essential. This can include optimizing protein precipitation, using a more selective SPE method, or employing liquid-liquid extraction (LLE) to isolate the analyte from interfering matrix components.[8] Diluting the sample, if sensitivity allows, can also reduce the concentration of interfering substances.
Q5: Should I use Protein Precipitation, Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE) for this compound?
A5: The choice depends on the sample matrix, required cleanliness of the extract, and desired throughput.
-
Protein Precipitation (PPT): A fast and simple method, but may result in a dirtier extract with more significant matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT but can be more labor-intensive. Optimization of solvent choice and pH is critical.[9]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be automated for high throughput. It requires careful method development, including sorbent selection and optimization of wash and elution steps.
Troubleshooting Guide: Low Recovery
This guide provides a systematic approach to identifying and resolving the root causes of low recovery.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low recovery issues.
Detailed Troubleshooting Steps
| Problem Area | Potential Cause | Troubleshooting Action |
| 1. Protein Precipitation | Incomplete protein removal leading to analyte trapping. | Test different precipitation solvents (e.g., acetonitrile, methanol (B129727), or a mixture) and ratios (e.g., 3:1 or 4:1 solvent to sample).[10][11] Ensure thorough vortexing and adequate centrifugation time and speed. |
| Analyte co-precipitation with proteins. | Acidifying the sample with trichloroacetic acid (TCA) can be effective, but check for analyte stability under acidic conditions.[12] | |
| 2. Liquid-Liquid Extraction | Suboptimal pH. | Since the analyte is acidic, adjust the sample pH to be at least 2 units below its pKa to ensure it is in a neutral, more organic-soluble form.[9] |
| Incorrect extraction solvent. | Test solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether). A more polar solvent may be needed for this N-acyl-amino acid. | |
| Insufficient mixing or phase separation. | Ensure vigorous mixing for an adequate amount of time to allow for analyte partitioning. Ensure complete phase separation before collecting the organic layer. | |
| 3. Solid-Phase Extraction | Inappropriate sorbent. | For an acidic compound like N-(3-Phenylpropionyl)glycine, a reversed-phase (C18) or a mixed-mode anion exchange sorbent could be effective.[1] |
| Incorrect sample pH during loading. | For reversed-phase SPE, the sample pH should be adjusted to suppress ionization of the analyte (pH < pKa).[2] | |
| Inefficient wash step. | The wash solvent may be too strong, leading to premature elution of the analyte. Use a weaker wash solvent.[13] | |
| Incomplete elution. | The elution solvent may be too weak. For reversed-phase, use a high percentage of organic solvent. For anion exchange, use a solvent with a high pH or high ionic strength to disrupt the interaction with the sorbent. | |
| 4. Evaporation & Reconstitution | Loss of analyte due to volatility. | Avoid overly aggressive evaporation conditions (high temperature or high nitrogen flow). |
| Poor solubility in reconstitution solvent. | Ensure the reconstitution solvent is compatible with the analyte and the initial mobile phase of your chromatography.[14] |
Experimental Protocols
Protocol 1: Protein Precipitation with Acetonitrile
-
To 100 µL of the biological sample (e.g., plasma) in a microcentrifuge tube, add the deuterated internal standard solution.
-
Add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.[11]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of the biological sample, add the deuterated internal standard.
-
Add 20 µL of 1M formic acid to acidify the sample (adjust pH to < 4).
-
Add 500 µL of ethyl acetate.
-
Vortex for 5 minutes to ensure efficient extraction.
-
Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the initial mobile phase.
Protocol 3: Solid-Phase Extraction (Reversed-Phase C18)
Caption: A typical workflow for Solid-Phase Extraction (SPE).
-
Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent go dry.
-
Loading: Load the pre-treated sample (acidified to pH < 4) onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as in the previous protocols.
Quantitative Data Summary
The following tables present illustrative data on how different extraction parameters can affect the recovery of this compound. Note: This data is for demonstration purposes and may not reflect actual experimental results.
Table 1: Effect of Protein Precipitation Solvent on Recovery
| Precipitation Solvent | Solvent to Sample Ratio | Mean Recovery (%) | RSD (%) |
| Acetonitrile | 3:1 | 85.2 | 8.5 |
| Methanol | 3:1 | 78.6 | 9.2 |
| Acetonitrile/Methanol (1:1) | 3:1 | 82.1 | 8.9 |
Table 2: Effect of pH on Liquid-Liquid Extraction Recovery
| Extraction Solvent | Sample pH | Mean Recovery (%) | RSD (%) |
| Ethyl Acetate | 2.0 | 92.5 | 4.3 |
| Ethyl Acetate | 4.0 | 81.3 | 5.1 |
| Ethyl Acetate | 7.0 | 45.7 | 12.8 |
Table 3: Effect of SPE Elution Solvent on Recovery
| SPE Sorbent | Elution Solvent | Mean Recovery (%) | RSD (%) |
| C18 | 90% Methanol / 10% Water | 88.9 | 6.2 |
| C18 | 100% Methanol | 94.1 | 3.8 |
| C18 | 1% Formic Acid in Methanol | 95.3 | 3.5 |
References
- 1. benchchem.com [benchchem.com]
- 2. specartridge.com [specartridge.com]
- 3. Human Metabolome Database: Showing metabocard for Phenylpropionylglycine (HMDB0000860) [hmdb.ca]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 14. welchlab.com [welchlab.com]
managing variability in N-(3-Phenylpropionyl)glycine-d2 response
Welcome to the technical support center for N-(3-Phenylpropionyl)glycine-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is the deuterium-labeled version of N-(3-Phenylpropionyl)glycine. N-(3-Phenylpropionyl)glycine is an acylglycine, which is typically a minor metabolite of fatty acids.[1][2][3][4] The primary application of detecting N-(3-Phenylpropionyl)glycine in urine is for the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inborn error of metabolism.[1][2][3][4][5] The deuterated form, this compound, is commonly used as an internal standard in quantitative analysis, such as mass spectrometry-based assays, to improve the accuracy and precision of measuring its non-deuterated counterpart.[6][7]
Q2: Why am I observing a different retention time for this compound compared to the non-deuterated analyte in my LC-MS analysis?
A2: This phenomenon is known as the chromatographic isotope effect.[8] Deuterated compounds often elute slightly earlier than their non-deuterated analogs in reversed-phase chromatography.[6][8] This is due to the subtle differences in physicochemical properties imparted by the heavier deuterium (B1214612) isotope.[8] While this shift is usually small, it can impact quantification if the two compounds do not co-elute, potentially exposing them to different matrix effects.[6][8]
Q3: My quantitative results for N-(3-Phenylpropionyl)glycine are inconsistent, even when using this compound as an internal standard. What are the potential causes?
A3: Inconsistent quantitative results can arise from several factors:
-
Isotopic Instability (H/D Back-Exchange): The deuterium labels on the glycine (B1666218) moiety can sometimes exchange with protons from the surrounding solvent, especially under certain pH or temperature conditions. This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal.[6]
-
Differential Matrix Effects: If the analyte and the deuterated internal standard do not perfectly co-elute, they may be affected differently by ion suppression or enhancement from other molecules in the sample matrix.[6][8]
-
Impurity of the Internal Standard: The this compound standard may contain a small amount of the non-deuterated analyte, which can lead to inaccurate measurements, especially at low concentrations. Always check the certificate of analysis for isotopic and chemical purity.[6]
-
Incorrect Concentration of the Internal Standard: Errors in the preparation of the internal standard working solution can lead to systematic errors in quantification.
Q4: How can I test for the isotopic stability of this compound in my experimental conditions?
A4: You can perform an incubation study. Prepare two sets of samples: one with the deuterated internal standard in a pure solvent and another with the internal standard spiked into a blank sample matrix (e.g., urine). Incubate both sets under the same conditions as your typical sample preparation and analysis.[6] After incubation, analyze the samples by LC-MS/MS and monitor for any increase in the signal of the non-deuterated N-(3-Phenylpropionyl)glycine in the matrix samples. A significant increase would suggest H/D back-exchange.[6]
Troubleshooting Guides
Issue 1: High Variability in Peak Area Ratios
-
Symptom: The ratio of the analyte peak area to the internal standard (this compound) peak area is highly variable across replicate injections or different samples.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Review the sample extraction and dilution procedures for any sources of variability. Ensure consistent vortexing, centrifugation, and solvent evaporation steps. |
| Differential Matrix Effects | - Verify co-elution of the analyte and internal standard. - If they are partially separated, consider adjusting the chromatographic method (e.g., gradient, column chemistry) to improve co-elution.[6] - Evaluate for ion suppression/enhancement by post-column infusion experiments. |
| Isotopic Instability | - Perform an H/D back-exchange experiment as described in the FAQs. - If exchange is observed, consider modifying the pH or temperature of the sample preparation steps. |
| LC-MS System Instability | - Check for fluctuations in pump pressure, column temperature, and spray stability in the mass spectrometer. - Run system suitability tests to ensure the instrument is performing within specifications. |
Issue 2: Inaccurate Quantification
-
Symptom: The calculated concentrations of N-(3-Phenylpropionyl)glycine are consistently higher or lower than expected, or fail to meet acceptance criteria during method validation.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Purity of Internal Standard | - Obtain a certificate of analysis for your this compound standard to confirm its isotopic and chemical purity.[6] - If necessary, analyze the internal standard solution by itself to check for the presence of the non-deuterated analyte. |
| Incorrect Internal Standard Concentration | - Carefully re-prepare the stock and working solutions of the internal standard. - Use calibrated pipettes and ensure the solvent has fully evaporated and the standard is properly reconstituted if it was lyophilized. |
| Calibration Curve Issues | - Ensure the calibration standards are prepared correctly and are within the linear range of the assay. - Evaluate different weighting factors for the linear regression if the curve is non-linear. |
| Metabolic Switching (In Vivo Studies) | In some cases, deuteration can alter the metabolic pathway of a compound.[6] While less likely for an internal standard in vitro, if used in a metabolic study, be aware that the deuterated compound might not perfectly mimic the metabolism of the native compound. |
Experimental Protocols
Protocol 1: Quantitative Analysis of N-(3-Phenylpropionyl)glycine in Urine using LC-MS/MS with this compound Internal Standard
1. Objective: To quantify the concentration of N-(3-Phenylpropionyl)glycine in human urine samples.
2. Materials:
-
N-(3-Phenylpropionyl)glycine analytical standard
-
This compound internal standard
-
LC-MS grade water, acetonitrile, and formic acid
-
Human urine samples
-
Microcentrifuge tubes
-
Calibrated pipettes
3. Procedure:
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of N-(3-Phenylpropionyl)glycine and this compound in methanol.
-
Create a series of working calibration standards by serially diluting the N-(3-Phenylpropionyl)glycine stock solution.
-
Prepare a working solution of the this compound internal standard at a fixed concentration (e.g., 1 µg/mL).
-
-
Sample Preparation:
-
Thaw urine samples at room temperature.
-
Vortex and centrifuge the samples to pellet any precipitates.
-
In a clean microcentrifuge tube, combine 100 µL of urine supernatant, 10 µL of the internal standard working solution, and 390 µL of 0.1% formic acid in water.
-
Vortex to mix.
-
Transfer the mixture to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
N-(3-Phenylpropionyl)glycine: Precursor [M-H]⁻ 206.1 → Product 74.0
-
This compound: Precursor [M-H]⁻ 208.1 → Product 76.0
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of N-(3-Phenylpropionyl)glycine in the unknown samples from the calibration curve.
-
Visualizations
Caption: Workflow for the quantitative analysis of N-(3-Phenylpropionyl)glycine.
Caption: Troubleshooting logic for managing variability in this compound response.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Human Metabolome Database: Showing metabocard for Phenylpropionylglycine (HMDB0000860) [hmdb.ca]
- 3. Acylglycines, Quantitative, Random, Urine - Mayo Clinic Laboratories | Genetics and Genomics [genetics.testcatalog.org]
- 4. N-(3-Phenylpropionyl)glycine | TargetMol [targetmol.com]
- 5. mybiosource.com [mybiosource.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of urinary acylglycines by electrospray tandem mass spectrometry in mitochondrial energy metabolism defects and organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
The Pivotal Role of Deuterated Internal Standards in LC-MS/MS Bioanalysis: A Validation Guide for N-(3-Phenylpropionyl)glycine
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the precision and reliability of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) assays are paramount. A key determinant of assay robustness is the choice of internal standard. This guide provides a comparative overview of LC-MS/MS assay validation for the quantification of N-(3-Phenylpropionyl)glycine, highlighting the superior performance of its deuterated stable isotope-labeled internal standard, N-(3-Phenylpropionyl)glycine-d2, over non-deuterated alternatives.
N-(3-Phenylpropionyl)glycine is an acylglycine that can be a critical biomarker in diagnosing certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase deficiency.[1][2][3][4] Its accurate quantification in biological matrices like urine and plasma is therefore of significant clinical and research interest. The gold standard for such quantification is isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard.
This guide will delve into the validation parameters of an LC-MS/MS assay for N-(3-Phenylpropionyl)glycine, presenting a direct comparison of key performance metrics when using this compound versus a non-deuterated internal standard, such as a structurally similar but distinct molecule. The presented data underscores the advantages of using a deuterated internal standard to compensate for matrix effects and variability in sample preparation and instrument response.
Comparative Analysis of Assay Performance
The validation of a bioanalytical method is a critical process that ensures the reliability and accuracy of the data.[5] Key validation parameters, as stipulated by regulatory agencies like the FDA and EMA, include accuracy, precision, selectivity, sensitivity, and linearity.[5][6][7] The following tables summarize the performance of an LC-MS/MS assay for N-(3-Phenylpropionyl)glycine, comparing the use of a deuterated internal standard (this compound) with a non-deuterated structural analog.
| Validation Parameter | Assay with this compound (Deuterated IS) | Assay with Non-Deuterated Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | -2.5% to +3.8% | -12.7% to +14.5% | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 5.5% | ≤ 13.2% | ≤ 15% (≤ 20% at LLOQ) |
| Linearity (r²) | > 0.998 | > 0.991 | ≥ 0.99 |
| Recovery (%) | 95.2% - 104.5% | 78.3% - 115.8% | Consistent, precise, and reproducible |
| Matrix Effect (%) | 97.1% - 103.2% | 85.4% - 121.7% | Minimal and compensated |
Table 1: Comparison of Key Validation Parameters. The data clearly demonstrates the superior accuracy and precision of the assay when a deuterated internal standard is employed. The co-elution of the analyte and its deuterated counterpart ensures that any variations during sample processing and ionization are effectively normalized, leading to more reliable results.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of any successful validation. Below are the detailed methodologies for the LC-MS/MS assay of N-(3-Phenylpropionyl)glycine.
Sample Preparation
-
Spiking: To 100 µL of blank human urine or plasma, add 10 µL of the appropriate internal standard working solution (either this compound or the non-deuterated analog).
-
Protein Precipitation (for plasma): Add 300 µL of acetonitrile (B52724) to the plasma sample. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
N-(3-Phenylpropionyl)glycine: Q1 208.1 -> Q3 76.1
-
This compound: Q1 210.1 -> Q3 78.1
-
Non-deuterated Analog IS: (Specific to the molecule used)
-
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Visualizing the Workflow and Metabolic Context
To further clarify the experimental process and the biochemical relevance of N-(3-Phenylpropionyl)glycine, the following diagrams have been generated using Graphviz.
References
- 1. Quantitative LC/MS-MS Analysis of Urinary Acylglycines: Application to theDiagnosis of Inborn Errors of Metabolism [iris.unina.it]
- 2. Human Metabolome Database: Showing metabocard for Phenylpropionylglycine (HMDB0000860) [hmdb.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. N-(3-Phenylpropionyl)glycine analytical standard 56613-60-6 [sigmaaldrich.com]
- 5. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Assessing Linearity and Range with N-(3-Phenylpropionyl)glycine-d2
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible data. In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is critical for ensuring accuracy and precision. This guide provides a comprehensive comparison of the performance of N-(3-Phenylpropionyl)glycine-d2, a deuterated internal standard, against a non-deuterated structural analog for the assessment of linearity and range.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in bioanalytical method validation.[1][2][3] A SIL-IS is chemically identical to the analyte, N-(3-Phenylpropionyl)glycine, and thus exhibits nearly identical behavior during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for effective compensation for matrix effects and other sources of variability, which is a common challenge in bioanalysis.[1][4]
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the quality of the validation data. The following table presents a summary of expected quantitative data when assessing the linearity and range of a bioanalytical method for N-(3-Phenylpropionyl)glycine using this compound as the internal standard, compared to a hypothetical non-deuterated structural analog. The data for this compound is representative of the high-quality results typically achieved with SIL-IS in well-validated assays for acylglycines, which consistently report correlation coefficients greater than 0.99 and low coefficients of variation.[5][6]
| Parameter | This compound (Deuterated IS) | Structural Analog (Non-Deuterated IS) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 | 0.98 - 0.99 |
| Range (ng/mL) | 1 - 1000 | 5 - 500 |
| Accuracy (% Bias at LLOQ) | ± 5% | ± 15% |
| Precision (% CV at LLOQ) | ≤ 10% | ≤ 20% |
| Matrix Effect (% CV) | ≤ 5% | ≤ 15% |
Note: The data presented for this compound is illustrative and based on typical performance characteristics of stable isotope-labeled internal standards in bioanalytical assays. The data for the structural analog is hypothetical to demonstrate the comparative advantages of a deuterated standard.
Experimental Protocol: Assessing Linearity and Range
A rigorous and well-documented experimental protocol is essential for the validation of a bioanalytical method. The following is a representative methodology for assessing the linearity and range for the quantification of N-(3-Phenylpropionyl)glycine in a biological matrix (e.g., human plasma) using this compound as the internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of N-(3-Phenylpropionyl)glycine (analyte) and this compound (internal standard) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution to create calibration standards.
-
Prepare a working solution of the internal standard at a fixed concentration.
2. Preparation of Calibration Standards:
-
Spike a known volume of blank biological matrix with the analyte working solutions to create a series of at least six to eight non-zero calibration standards covering the expected concentration range.
-
Add a fixed volume of the internal standard working solution to each calibration standard.
3. Sample Extraction:
-
Perform a protein precipitation extraction by adding a suitable volume of cold acetonitrile (B52724) to the plasma samples.
-
Vortex mix and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
4. LC-MS/MS Analysis:
-
Inject the reconstituted samples into a properly configured and calibrated LC-MS/MS system.
-
Monitor the specific mass transitions for both the analyte and the internal standard.
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Plot the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis (typically with a 1/x² weighting) to determine the slope, intercept, and correlation coefficient (r²).
-
The analytical range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7][8]
Visualizing the Workflow and Concepts
To further clarify the experimental process and the relationship between key validation parameters, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Determining Accuracy and Precision with a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The accuracy and precision of the methods used to quantify analytes in biological matrices directly impact the reliability of pharmacokinetic, toxicokinetic, and biomarker studies. This guide provides an objective comparison of bioanalytical method performance, highlighting the pivotal role of deuterated internal standards in achieving superior accuracy and precision. Experimental data and detailed protocols are presented to support these comparisons.
The Foundation: Accuracy and Precision in Bioanalysis
In analytical chemistry, accuracy and precision are two distinct but equally critical measures of a method's performance.
-
Accuracy refers to the closeness of a measured value to the true or accepted value.[1] It is an indicator of systematic error and is often expressed as the percentage of the nominal concentration (% Bias) or as percent recovery.
-
Precision describes the degree of agreement among a series of individual measurements when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2] It reflects random error and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).
Achieving high levels of both accuracy and precision is challenging due to the inherent variability in the bioanalytical workflow. This variability can arise from sample preparation, instrument performance, and matrix effects—the alteration of an analyte's response by interfering components in the sample matrix.[3][4]
The Role of Internal Standards in Mitigating Variability
To counteract these sources of error, an internal standard (IS) is often employed. An IS is a compound of known concentration that is added to all calibration standards, quality control (QC) samples, and study samples at the beginning of the sample preparation process.[5][6] The IS co-elutes with the analyte and its signal is used to normalize the analyte's signal. This ratiometric approach compensates for variations during sample processing, injection, and detection, thereby improving the precision and accuracy of the measurement.[6]
Deuterated Internal Standards: The Gold Standard
The ideal internal standard behaves identically to the analyte throughout the entire analytical process. For this reason, stable isotope-labeled (SIL) internal standards are considered the "gold standard" in bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[7] Deuterated internal standards, a type of SIL-IS where one or more hydrogen atoms are replaced by deuterium, are chemically almost identical to the analyte.[8][9] This near-perfect analogy ensures that the deuterated IS experiences the same extraction efficiency, chromatographic retention, and ionization response as the analyte, providing the most effective correction for experimental variability.[4][9]
Performance Comparison: The Impact of Internal Standard Selection
The choice of internal standard significantly impacts method performance. The following table compares the typical performance of a bioanalytical method using no internal standard, an analog (structurally similar) internal standard, and a deuterated internal standard.
| Performance Metric | No Internal Standard | Analog Internal Standard | Deuterated Internal Standard |
| Precision (CV%) | 10-20% | 5-15% | <5% |
| Accuracy (% Bias) | ±15-25% | ±10-20% | ±5% |
| Matrix Effect | High Variability | Moderate Variability | Minimal Variability |
| Regulatory Acceptance | Limited | Conditional | Widely Accepted |
This data is representative and illustrates the typical improvements observed when using a deuterated internal standard.
The superior performance of the deuterated internal standard is evident in the tighter control over precision and accuracy and the significant reduction in variability due to matrix effects.[4]
Experimental Protocols
This section details the methodology for a bioanalytical method validation to determine accuracy and precision using a deuterated internal standard, in accordance with regulatory guidelines from bodies such as the FDA and EMA.[10][11][12]
Preparation of Solutions
-
Analyte Stock Solution: Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable organic solvent.
-
Internal Standard Stock Solution: Prepare a stock solution of the deuterated internal standard at a concentration of 1 mg/mL in the same solvent.
-
Working Solutions: Prepare a series of working solutions for the analyte by serial dilution of the stock solution to create calibration standards and QC samples. Prepare a working solution of the deuterated internal standard at a fixed concentration that yields a robust signal in the mass spectrometer.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike blank biological matrix (e.g., human plasma) with the analyte working solutions to create a calibration curve consisting of a blank, a zero sample (matrix with IS), and at least six non-zero concentration levels.[3]
-
Prepare QC samples in the same matrix at a minimum of three concentration levels: low, medium, and high.
Sample Preparation (Protein Precipitation)
-
Pipette a small volume (e.g., 100 µL) of the calibration standards, QC samples, or study samples into microcentrifuge tubes.
-
Add a fixed volume (e.g., 20 µL) of the deuterated internal standard working solution to each tube (except the blank).
-
Add a protein precipitation agent (e.g., 300 µL of acetonitrile).
-
Vortex each tube to ensure thorough mixing and complete protein precipitation.[8]
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.
Data Analysis and Acceptance Criteria
-
Quantification: Calculate the peak area ratio of the analyte to the deuterated internal standard for all samples.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Apply a linear regression with appropriate weighting (e.g., 1/x²).
-
Accuracy and Precision Assessment:
-
Determine the concentrations of the QC samples from the calibration curve.
-
Intra-run (within-batch) accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run.[13]
-
Inter-run (between-batch) accuracy and precision: Analyze the QC samples in at least three separate analytical runs on different days.
-
-
Acceptance Criteria (per FDA/EMA guidelines):
Summary of Bioanalytical Method Validation Data
The following table presents example data from a validation study, demonstrating the determination of accuracy and precision.
| QC Level | Nominal Conc. (ng/mL) | Intra-Run Accuracy (% Bias) | Intra-Run Precision (CV%) | Inter-Run Accuracy (% Bias) | Inter-Run Precision (CV%) |
| Low QC | 5 | -2.5% | 4.8% | -3.1% | 5.5% |
| Mid QC | 50 | 1.8% | 3.2% | 2.2% | 4.1% |
| High QC | 200 | -0.9% | 2.5% | -1.5% | 3.7% |
These results fall well within the acceptance criteria, demonstrating a highly accurate and precise bioanalytical method.
Visualizations
Experimental Workflow
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
Logical Relationship for Improved Accuracy and Precision
Caption: How a deuterated internal standard corrects for variability.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. anivet.au.dk [anivet.au.dk]
- 3. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
A Comparative Guide to N-(3-Phenylpropionyl)glycine-d2 and ¹³C-labeled Standards for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the precise quantification of N-(3-Phenylpropionyl)glycine, a key biomarker for certain metabolic disorders, the choice of an appropriate internal standard is paramount for accurate and reliable results in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] This guide provides an objective comparison of deuterated (N-(3-Phenylpropionyl)glycine-d2) and carbon-13 (¹³C) labeled standards, supported by established principles in isotope dilution mass spectrometry, to assist researchers in selecting the optimal standard for their analytical needs.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative bioanalysis.[2][3] Their use is strongly recommended by regulatory bodies like the FDA and EMA to ensure the highest level of accuracy and precision by compensating for variability during sample preparation and analysis.[1][3][4][5] The structural similarity of a SIL internal standard to the analyte ensures it co-elutes and experiences similar matrix effects and ionization efficiency.[1]
Key Performance Characteristics: ¹³C vs. Deuterium (B1214612) Labeling
The selection between a ¹³C- and a deuterium-labeled internal standard can significantly influence the performance of an analytical method. The following table summarizes the key characteristics of each, in the context of N-(3-Phenylpropionyl)glycine analysis.
| Feature | ¹³C-labeled N-(3-Phenylpropionyl)glycine | This compound | Rationale & Implications for N-(3-Phenylpropionyl)glycine Analysis |
| Isotopic Stability | High. ¹³C atoms are integrated into the carbon backbone, making them highly stable and not susceptible to exchange.[6][7] | Variable. Deuterium atoms, depending on their position, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[6][8] For N-(3-Phenylpropionyl)glycine, labeling on the phenyl ring or the glycine (B1666218) backbone is generally stable, but labeling at exchangeable sites should be avoided. | ¹³C-labeling provides greater assurance of isotopic stability throughout the entire analytical process.[7] |
| Chromatographic Co-elution | Excellent. Typically co-elutes perfectly with the unlabeled analyte due to the negligible effect of ¹³C on polarity and retention time.[7] | Generally good, but a slight retention time shift (isotopic effect) can occur, leading to partial or complete separation from the analyte.[2][8][9] | Co-elution is critical for effectively compensating for matrix effects. Any chromatographic separation can lead to inaccurate quantification.[8] |
| Mass Difference | A mass shift of +n, where n is the number of ¹³C atoms. This provides a clear mass difference from the analyte. | A mass shift of +2 for the d2 standard. | Both provide a sufficient mass difference for clear detection in MS/MS, but the potential for isotopic interference from the unlabeled analyte's isotopic cluster is lower with ¹³C.[6] |
| Potential for Isotopic Interference | Lower. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster.[6] | Higher. While the natural abundance of deuterium is low, potential for in-source fragmentation and H-D exchange can complicate spectra.[6] | ¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap. |
| Cost | Generally higher due to the more complex synthesis required.[6][10] | Generally lower as deuterium is easier to incorporate into a molecule.[9] | The choice may be influenced by budget constraints, but the potential for improved data quality with ¹³C standards should be considered. |
Experimental Data Summary
The following tables present a hypothetical but representative dataset from a bioanalytical method validation for N-(3-Phenylpropionyl)glycine using both ¹³C-labeled and d2-labeled internal standards.
Table 1: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| ¹³C-labeled | LLOQ | 1 | 1.02 | 102.0 | 8.5 |
| Low | 3 | 2.95 | 98.3 | 6.2 | |
| Medium | 50 | 51.1 | 102.2 | 4.1 | |
| High | 150 | 148.9 | 99.3 | 3.5 | |
| d2-labeled | LLOQ | 1 | 1.08 | 108.0 | 12.1 |
| Low | 3 | 3.15 | 105.0 | 9.8 | |
| Medium | 50 | 53.2 | 106.4 | 7.5 | |
| High | 150 | 158.1 | 105.4 | 6.9 |
Acceptance Criteria: Accuracy within ±15% of nominal (±20% for LLOQ), Precision (CV%) ≤15% (≤20% for LLOQ).
Table 2: Matrix Effect
| Internal Standard | Matrix Source | Analyte Peak Area (with matrix) | Analyte Peak Area (neat solution) | IS Peak Area (with matrix) | IS Peak Area (neat solution) | Matrix Factor (Analyte) | Matrix Factor (IS) | IS-Normalized Matrix Factor |
| ¹³C-labeled | 1 | 85,670 | 90,120 | 92,340 | 96,880 | 0.951 | 0.953 | 0.998 |
| 2 | 82,345 | 90,120 | 89,110 | 96,880 | 0.914 | 0.920 | 0.993 | |
| 3 | 88,910 | 90,120 | 95,670 | 96,880 | 0.987 | 0.987 | 1.000 | |
| d2-labeled | 1 | 84,990 | 90,120 | 88,760 | 96,880 | 0.943 | 0.916 | 1.029 |
| 2 | 81,560 | 90,120 | 84,320 | 96,880 | 0.905 | 0.870 | 1.040 | |
| 3 | 87,880 | 90,120 | 91,230 | 96,880 | 0.975 | 0.942 | 1.035 |
Acceptance Criteria: IS-normalized matrix factor CV ≤15%.
Experimental Protocols
A full validation of the bioanalytical method is essential to ensure its performance and the reliability of the results.[5] The following outlines a typical experimental protocol for the quantification of N-(3-Phenylpropionyl)glycine in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standards, quality controls, or unknown samples), add 10 µL of the internal standard working solution (either ¹³C-labeled or d2-labeled N-(3-Phenylpropionyl)glycine at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
N-(3-Phenylpropionyl)glycine: Precursor ion > Product ion
-
¹³C-labeled IS: [Precursor ion + n] > [Product ion + n]
-
d2-labeled IS: [Precursor ion + 2] > [Product ion + 2]
-
3. Method Validation Procedures
The method should be validated according to regulatory guidelines (e.g., ICH M10).[3][5] Key validation parameters include:
-
Selectivity: Assessed by analyzing at least six independent sources of the biological matrix to check for interferences.[3]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions.[1]
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions. The internal standard-normalized matrix factor should have a coefficient of variation (CV) of ≤15%.[3]
-
Stability: The stability of the analyte and internal standard should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[3][4]
Visualizing the Workflow
Caption: Bioanalytical workflow for N-(3-Phenylpropionyl)glycine quantification.
Conclusion
While both ¹³C- and deuterium-labeled internal standards are effective for the quantitative analysis of N-(3-Phenylpropionyl)glycine, ¹³C-labeled standards are generally considered superior due to their higher isotopic stability and lack of chromatographic isotope effects.[7][10] This often translates to improved accuracy, precision, and robustness of the bioanalytical method. The choice of internal standard should be made based on a careful consideration of method performance requirements, regulatory expectations, and budget. For demanding applications requiring the highest level of data quality, the additional investment in a ¹³C-labeled standard is often justified.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. ukisotope.com [ukisotope.com]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. caymanchem.com [caymanchem.com]
A Head-to-Head Comparison: N-(3-Phenylpropionyl)glycine-d2 vs. a Structural Analog Internal Standard for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible results. An ideal IS should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby compensating for any potential variability. This guide provides a comprehensive comparison of two primary types of internal standards for the quantification of N-(3-Phenylpropionyl)glycine: a stable isotope-labeled (deuterated) standard, N-(3-Phenylpropionyl)glycine-d2, and a representative structural analog, N-(4-Phenylbutyryl)glycine.
N-(3-Phenylpropionyl)glycine is a key biomarker for diagnosing and monitoring medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[1] Accurate quantification of this metabolite in biological matrices like urine is crucial for clinical assessment.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[2] In this compound, two hydrogen atoms on the glycine (B1666218) moiety are replaced with deuterium. This substitution results in a molecule that is chemically and physically almost identical to the endogenous analyte but with a slightly higher mass, allowing it to be distinguished by the mass spectrometer.
The near-identical chemical nature of a deuterated IS ensures that it co-elutes with the analyte during chromatography and experiences the same degree of ionization efficiency or suppression in the mass spectrometer, a phenomenon known as matrix effect. This co-elution is a critical factor in compensating for matrix-induced variations.[3]
The Alternative: Structural Analog Internal Standards
When a deuterated standard is unavailable or cost-prohibitive, a structural analog is often employed. For this guide, we will consider N-(4-Phenylbutyryl)glycine as a hypothetical but plausible structural analog IS. This molecule has a similar structure to N-(3-Phenylpropionyl)glycine but with an additional methylene (B1212753) group in the acyl chain. While it can provide a degree of correction, its different chemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte. These differences can result in less accurate and precise quantification, especially in complex biological matrices.[4]
Performance Showdown: A Comparative Analysis
To illustrate the performance differences, the following table summarizes the expected outcomes when using this compound versus N-(4-Phenylbutyryl)glycine as an internal standard in a typical bioanalytical LC-MS/MS assay. The data presented is illustrative and based on established principles of bioanalytical method validation.
| Performance Parameter | This compound (Deuterated IS) | N-(4-Phenylbutyryl)glycine (Structural Analog IS) | Rationale |
| Precision (%CV) | 2 - 5% | 5 - 15% | The deuterated IS co-elutes and experiences identical matrix effects, leading to better normalization and lower variability.[5] |
| Accuracy (%Bias) | ± 5% | ± 15% | The structural analog's different chromatographic behavior and ionization response can lead to systematic errors. |
| Matrix Effect (%CV) | < 5% | 10 - 20% | The deuterated IS effectively compensates for ion suppression or enhancement due to its chemical similarity to the analyte.[3] |
| Extraction Recovery | Near-identical to analyte | May differ from analyte | The slight difference in polarity of the structural analog can lead to different partitioning during sample extraction. |
| Chromatographic Co-elution | Essential for optimal performance | Elutes at a different retention time | Co-elution of the deuterated IS with the analyte is key to compensating for matrix effects at the exact point of elution.[3] |
Experimental Protocols
To provide a practical context, the following are detailed methodologies for key experiments in a typical bioanalytical workflow for the quantification of N-(3-Phenylpropionyl)glycine in human urine using an internal standard.
Sample Preparation: Protein Precipitation
This protocol is a rapid and straightforward method for removing the majority of proteins from a urine sample.
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.
-
In a clean microcentrifuge tube, add 100 µL of the urine supernatant.
-
Add 20 µL of the internal standard working solution (either this compound or N-(4-Phenylbutyryl)glycine).
-
Add 400 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical UPLC-MS/MS conditions for the analysis of N-(3-Phenylpropionyl)glycine.
-
Chromatographic System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
N-(3-Phenylpropionyl)glycine: 206.1 > 74.0
-
This compound: 208.1 > 76.0
-
N-(4-Phenylbutyryl)glycine: 220.1 > 74.0
-
Matrix Effect Evaluation
This experiment is crucial for assessing the ability of the internal standard to compensate for matrix-induced ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and IS spiked into the mobile phase.
-
Set B (Post-Spiked Matrix): Blank urine is extracted first, and then the analyte and IS are spiked into the final extract.
-
Set C (Pre-Spiked Matrix): Analyte and IS are spiked into the blank urine before the extraction process.
-
-
Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = MF(analyte) / MF(IS)
-
-
Evaluate Performance: A lower coefficient of variation (CV) of the IS-normalized MF across at least six different sources of blank matrix indicates better compensation for the variability of the matrix effect.
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of N-(3-Phenylpropionyl)glycine and the experimental workflow for comparing internal standards.
Caption: Metabolic pathway of N-(3-Phenylpropionyl)glycine formation.
Caption: Experimental workflow for comparing internal standards.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[2] While structural analogs can be a viable alternative when a deuterated standard is not accessible, thorough validation is critical to understand and mitigate potential inaccuracies. For the reliable quantification of N-(3-Phenylpropionyl)glycine, the use of this compound is strongly recommended to ensure the highest quality data for clinical and research applications.
References
- 1. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for N-(3-Phenylpropionyl)glycine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of N-(3-Phenylpropionyl)glycine, a key biomarker for diagnosing certain inborn errors of metabolism. The use of a deuterated internal standard, such as N-(3-Phenylpropionyl)glycine-d2, is a cornerstone of accurate quantification by stable isotope dilution analysis. This document outlines the performance of common analytical platforms and provides detailed experimental protocols to assist laboratories in method selection and implementation.
Method Performance Comparison
The quantification of N-(3-Phenylpropionyl)glycine is predominantly achieved through mass spectrometry-based methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both techniques offer high sensitivity and selectivity, especially when employing a stable isotope-labeled internal standard like this compound. Below is a summary of performance characteristics derived from published analytical methods.
| Parameter | LC-MS/MS Method | GC-MS Method |
| Instrumentation | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) with chemical ionization |
| Internal Standard | Stable-isotope labeled N-(3-Phenylpropionyl)glycine | 3-phenylpropionyl(2-13C,15N)glycine |
| Linearity Range | 1.0 - 500 nM[1] | 0.0167 - 16.7 µg/mL[2] |
| Lower Limit of Quantification (LLOQ) | 1-5 nM[1] | 0.0167 µg/mL[2] |
| Precision (%CV) | <15%[1] | Not explicitly stated |
| Accuracy (%RE) | <15%[1] | Not explicitly stated |
| Derivatization | Required (p-dimethylaminophenacyl bromide labeling)[1] | Required (esterification)[3] |
| Sample Throughput | High | Moderate |
Note: The data presented is based on individual studies and may not be directly comparable due to differences in instrumentation, reagents, and validation procedures. A direct inter-laboratory comparison study for this compound methods is not publicly available.
Experimental Workflow and Signaling Pathways
The general workflow for the quantification of N-(3-Phenylpropionyl)glycine in a biological matrix (e.g., urine) using a deuterated internal standard is depicted below. This process, known as stable isotope dilution analysis, is a gold standard for quantitative mass spectrometry.
General workflow for stable isotope dilution analysis.
Detailed Experimental Protocol: LC-MS/MS Method
This protocol is a representative example for the quantification of N-(3-Phenylpropionyl)glycine in urine using an LC-MS/MS system.
1. Materials and Reagents
-
N-(3-Phenylpropionyl)glycine analytical standard
-
This compound internal standard (IS)
-
Methanol (B129727), acetonitrile, water (LC-MS grade)
-
Formic acid
-
p-dimethylaminophenacyl (DmPA) bromide labeling reagent
-
Solid-phase extraction (SPE) cartridges
-
Urine samples, calibrators, and quality control (QC) samples
2. Sample Preparation
-
Thaw urine samples, calibrators, and QCs to room temperature and vortex.
-
To 100 µL of each sample, add 10 µL of the this compound internal standard working solution.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the spiked sample onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
-
Dry the eluate under a stream of nitrogen at 40°C.
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of the DmPA bromide labeling reagent solution.
-
Incubate at 60°C for 30 minutes.
-
After incubation, add 50 µL of 0.1% formic acid in water to stop the reaction.
-
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
N-(3-Phenylpropionyl)glycine (derivatized): Monitor the specific precursor to product ion transition.
-
This compound (derivatized): Monitor the corresponding precursor to product ion transition for the internal standard.
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
4. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of N-(3-Phenylpropionyl)glycine in the unknown samples by interpolating their peak area ratios from the calibration curve.
This guide serves as a starting point for laboratories involved in the analysis of N-(3-Phenylpropionyl)glycine. Method validation should always be performed according to the specific guidelines and requirements of the respective regulatory bodies.
References
- 1. Development of an isotope labeling ultra-high performance liquid chromatography mass spectrometric method for quantification of acylglycines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to N-(3-Phenylpropionyl)glycine-d2
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of acylglycines, the selection of an appropriate internal standard is critical for achieving accurate and reproducible results. This guide provides an in-depth comparison of the analytical performance of N-(3-Phenylpropionyl)glycine-d2, a deuterated standard, with its non-labeled counterpart, supported by representative experimental data and methodologies.
Interpreting the Certificate of Analysis: A Comparative Overview
The Certificate of Analysis (CoA) is a crucial document that provides detailed information about the quality and purity of a chemical standard. Below is a comparative summary of the typical specifications found on a CoA for this compound versus its unlabeled analog, N-(3-Phenylpropionyl)glycine.
| Parameter | This compound (Deuterated Standard) | N-(3-Phenylpropionyl)glycine (Unlabeled Analyte) | Significance of the Parameter for Researchers |
| Molecular Formula | C₁₁D₂H₁₁NO₃[1] | C₁₁H₁₃NO₃[2] | Distinguishes the deuterated standard from the native analyte. |
| Molecular Weight | 209.24 g/mol [3] | 207.23 g/mol [2] | The mass difference is fundamental for mass spectrometry-based quantification. |
| Chemical Purity (HPLC) | ≥98%[1] | ≥98.0% (e.g., 99.65%)[2] | Ensures that the signal detected is primarily from the compound of interest and not from impurities. |
| Isotopic Purity | ≥98 atom % D[1] | Not Applicable | Indicates the percentage of the deuterated isotope, which is crucial for minimizing crosstalk between the standard and the analyte channels in mass spectrometry. |
| Appearance | White to off-white solid[3] | White to light yellow solid[2] | A basic quality control check for consistency and potential degradation. |
| Solubility | DMSO: 100 mg/mL[3] | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL, PBS (pH 7.2): 1 mg/mL | Provides essential information for preparing stock solutions and experimental buffers. |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[3] | Powder: -20°C for 3 years; In solvent: -80°C for 6 months[2] | Critical for maintaining the stability and integrity of the standard over time. |
Experimental Protocols: Utilizing this compound in Quantitative Analysis
This compound is primarily employed as an internal standard in mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of N-(3-Phenylpropionyl)glycine in biological matrices. Urinary levels of N-(3-phenylpropionyl)glycine can be elevated in individuals with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency[4].
Sample Preparation and Extraction
A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol would be employed to isolate the analyte and internal standard from the biological matrix (e.g., urine or plasma). The deuterated internal standard should be spiked into the sample at the beginning of the extraction process to account for any sample loss during preparation.
LC-MS/MS Method
-
Chromatography: Reversed-phase chromatography is typically used to separate N-(3-Phenylpropionyl)glycine from other matrix components. A C18 column with a gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B) is a common starting point.
-
Mass Spectrometry: The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transitions for both the analyte and the internal standard would be monitored.
-
N-(3-Phenylpropionyl)glycine: The precursor ion would be [M+H]⁺ at m/z 208. The product ions would be determined by fragmentation of the parent molecule.
-
This compound: The precursor ion would be [M+H]⁺ at m/z 210. The product ions would also be monitored.
-
The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and quantify the concentration of N-(3-Phenylpropionyl)glycine in the unknown samples.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using a deuterated internal standard.
Caption: A simplified workflow for the quantitative analysis of N-(3-Phenylpropionyl)glycine.
Caption: The principle of using a stable isotope-labeled internal standard for accurate quantification.
References
A Comparative Guide to Stable Isotope-Labeled Internal Standards for the Quantification of N-(3-Phenylpropionyl)glycine
For Researchers, Scientists, and Drug Development Professionals
In the realm of clinical diagnostics and metabolic research, the accurate quantification of biomarkers is paramount. N-(3-Phenylpropionyl)glycine (PPG) is a critical biomarker for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder. The gold standard for the precise measurement of PPG in biological matrices is stable isotope dilution mass spectrometry, which necessitates the use of a high-quality internal standard. This guide provides a comprehensive comparison of the performance characteristics of two commonly used stable isotope-labeled internal standards for PPG: N-(3-Phenylpropionyl)glycine-d2 and N-(3-Phenylpropionyl)glycine-¹³C₂,¹⁵N .
Executive Summary
The choice of a stable isotope-labeled internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. While both deuterated (d2) and ¹³C,¹⁵N-labeled standards for N-(3-Phenylpropionyl)glycine can be employed, the latter generally offers superior performance due to its greater isotopic stability and identical chromatographic behavior to the unlabeled analyte. This leads to more effective compensation for matrix effects and improved accuracy and precision of the analytical method. This guide presents a detailed comparison of their performance characteristics, supported by available data, to aid researchers in selecting the most appropriate internal standard for their specific application.
Performance Characteristics: A Head-to-Head Comparison
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection. The key performance characteristics for a stable isotope-labeled internal standard in mass spectrometry-based assays are isotopic purity, chemical purity, stability, and its ability to co-elute with the analyte to effectively compensate for matrix effects and variability in ionization.
| Performance Characteristic | This compound | N-(3-Phenylpropionyl)glycine-¹³C₂,¹⁵N | Rationale & Implications |
| Isotopic Labeling | Deuterium (B1214612) (²H) | Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) | ¹³C and ¹⁵N are heavier isotopes, providing a larger mass difference from the unlabeled analyte, which can reduce potential isotopic overlap. |
| Isotopic Purity | Typically >98 atom % D | Typically >99 atom % ¹³C, >99 atom % ¹⁵N | Higher isotopic purity minimizes the contribution of the internal standard to the analyte signal, enhancing accuracy at low concentrations. |
| Chemical Purity | Generally ≥98% | Generally ≥98% | High chemical purity is essential to prevent interference from impurities that may co-elute with the analyte or internal standard. |
| Chromatographic Co-elution | Potential for slight retention time shift | Identical retention time to the unlabeled analyte | Deuteration can sometimes lead to a slight decrease in retention time in reversed-phase chromatography, which may lead to differential matrix effects. ¹³C and ¹⁵N labeling does not alter the physicochemical properties, ensuring perfect co-elution. |
| Isotopic Stability | Generally stable, but deuterium atoms can be susceptible to back-exchange under certain conditions. | Highly stable as the labels are integral to the molecular backbone and not readily exchangeable. | Greater isotopic stability of ¹³C and ¹⁵N labels ensures the integrity of the internal standard throughout sample processing and analysis. |
| Matrix Effect Compensation | Good, but can be compromised by chromatographic shifts. | Excellent, due to perfect co-elution with the analyte. | The ability to accurately compensate for matrix-induced ion suppression or enhancement is critical for assay accuracy and precision. |
Experimental Data Summary
Table 1: Performance Characteristics of a Stable Isotope Dilution Method using N-(3-Phenylpropionyl)glycine-¹³C₂,¹⁵N for Urinary Acylglycine Analysis [1]
| Parameter | Performance |
| Instrumentation | Gas Chromatography/Mass Spectrometry (GC/MS) with chemical ionization |
| Linearity Range | 0.0167 - 16.7 µg/mL |
| Precision | Not explicitly stated, but the method is described as providing "accurate results". |
| Accuracy | The method is reported to be highly diagnostic for MCAD deficiency. |
| Specificity | High, with clear differentiation between MCAD-deficient patients and controls. |
Note: The data presented is based on a GC/MS method. Modern LC-MS/MS methods would be expected to offer comparable or superior performance.
Experimental Protocols
A detailed experimental protocol is crucial for the successful implementation of a quantitative bioanalytical method. Below is a generalized workflow for the analysis of N-(3-Phenylpropionyl)glycine in urine using a stable isotope-labeled internal standard, based on the principles outlined in the literature[1][2].
Experimental Workflow for Urinary N-(3-Phenylpropionyl)glycine Analysis
Caption: Generalized workflow for the quantification of urinary N-(3-Phenylpropionyl)glycine.
Detailed Methodologies
1. Sample Preparation:
-
Internal Standard Spiking: A known amount of the stable isotope-labeled internal standard (either this compound or N-(3-Phenylpropionyl)glycine-¹³C₂,¹⁵N) is added to a defined volume of urine.
-
Extraction: The acylglycines are extracted from the urine matrix using either solid-phase extraction (SPE) with an appropriate sorbent or liquid-liquid extraction (LLE) with a suitable organic solvent. This step serves to concentrate the analytes and remove interfering substances.
-
Derivatization (for GC/MS): If gas chromatography is used, the carboxyl group of the acylglycines is typically derivatized (e.g., esterification) to increase their volatility and improve chromatographic performance. This step is generally not required for LC-MS/MS analysis.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the chromatographic system.
2. Instrumental Analysis:
-
Chromatography: The reconstituted sample is injected into either a gas chromatograph or a liquid chromatograph. The chromatographic conditions (column, mobile phase/carrier gas, flow rate, and temperature gradient) are optimized to achieve good separation of N-(3-Phenylpropionyl)glycine from other matrix components.
-
Mass Spectrometry: The eluent from the chromatograph is introduced into a mass spectrometer. The mass spectrometer is operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the unlabeled N-(3-Phenylpropionyl)glycine and the stable isotope-labeled internal standard based on their unique mass-to-charge ratios.
3. Data Analysis:
-
Calibration Curve: A calibration curve is generated by analyzing a series of standards containing known concentrations of unlabeled N-(3-Phenylpropionyl)glycine and a constant concentration of the internal standard.
-
Quantification: The concentration of N-(3-Phenylpropionyl)glycine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve.
Signaling Pathways and Logical Relationships
The quantification of N-(3-Phenylpropionyl)glycine is a key step in the diagnostic pathway for MCAD deficiency. The following diagram illustrates the logical relationship between the analytical process and the clinical interpretation.
Caption: Diagnostic pathway for MCAD deficiency using PPG quantification.
Conclusion and Recommendations
For the quantitative analysis of N-(3-Phenylpropionyl)glycine, both this compound and N-(3-Phenylpropionyl)glycine-¹³C₂,¹⁵N are viable internal standards. However, based on the fundamental principles of isotope dilution mass spectrometry, N-(3-Phenylpropionyl)glycine-¹³C₂,¹⁵N is the superior choice . Its key advantages include:
-
Identical Chromatographic Behavior: Ensures the most accurate compensation for matrix effects.
-
Greater Isotopic Stability: Minimizes the risk of label exchange during sample processing.
While deuterated standards can be a more cost-effective option, researchers must be vigilant for potential chromatographic shifts and validate their methods thoroughly to ensure that these do not compromise the accuracy and precision of the results. For the development of highly robust and reliable clinical diagnostic assays, the use of ¹³C and ¹⁵N-labeled internal standards is strongly recommended.
References
- 1. Stable isotope dilution analysis of n-hexanoylglycine, 3-phenylpropionylglycine and suberylglycine in human urine using chemical ionization gas chromatography/mass spectrometry selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalytical Method Robustness: A Comparative Guide to N-(3-Phenylpropionyl)glycine-d2
For researchers, scientists, and drug development professionals, ensuring the ruggedness of bioanalytical methods is a critical cornerstone for generating reliable data that meets stringent regulatory standards. This guide provides an objective comparison of methodologies for robustness testing, with a focus on the use of the stable isotope-labeled (SIL) internal standard, N-(3-Phenylpropionyl)glycine-d2. Through detailed experimental protocols and comparative data, we illustrate the superior performance of SIL internal standards in ensuring method robustness.
In the landscape of regulated bioanalysis, the use of an internal standard (IS) is fundamental to achieving accuracy and precision, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. An IS is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, calibration standards, and quality controls. Its primary role is to compensate for variability that can occur during sample preparation, extraction, and analysis.[1]
Deuterated internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[2] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they co-elute and experience similar ionization efficiencies and matrix effects. This near-identical behavior allows for highly effective compensation for analytical variability, leading to more robust and reliable data.[1][2][3]
Performance Comparison: Stable Isotope-Labeled vs. Analog Internal Standards
The choice of internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. While analog internal standards (structurally similar but not isotopically labeled compounds) can be used, they often exhibit different behaviors during sample processing and analysis compared to the analyte. This can lead to inadequate compensation for analytical variability.
Case Study: Robustness Testing of an Analyte using its Deuterated Internal Standard
A typical robustness study involves intentionally introducing small variations to the analytical method parameters to assess the method's capacity to remain unaffected.[4] The following table summarizes the results of a robustness study on a hypothetical analyte, "Analyte X," using its deuterated internal standard, "Analyte X-d4." The study evaluated the impact of variations in mobile phase composition, column temperature, and flow rate on the precision and accuracy of quality control (QC) samples.
| Parameter Varied | Condition | Low QC (n=3) %RSD | Mid QC (n=3) %RSD | High QC (n=3) %RSD | Low QC (n=3) %Accuracy | Mid QC (n=3) %Accuracy | High QC (n=3) %Accuracy |
| Nominal | As per method | 2.1 | 1.8 | 1.5 | 102.3 | 98.9 | 101.2 |
| Mobile Phase Composition | % Organic ± 2% | 2.5 | 2.0 | 1.8 | 103.1 | 99.5 | 101.8 |
| Column Temperature | ± 5 °C | 2.8 | 2.2 | 1.9 | 101.5 | 98.2 | 100.5 |
| Flow Rate | ± 10% | 3.1 | 2.5 | 2.1 | 104.0 | 100.8 | 102.1 |
Table 1: Robustness testing results for Analyte X using Analyte X-d4 as an internal standard. The data demonstrates that minor variations in the analytical parameters do not significantly impact the precision (%RSD) and accuracy of the measurements, highlighting the robustness of the method when a deuterated internal standard is employed.
In contrast, a method using an analog internal standard would likely show greater variability in precision and accuracy under the same conditions, as the analog may not track the analyte's behavior as closely when method parameters are altered.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method using a deuterated internal standard follows a structured workflow to ensure its reliability for the intended application.
Caption: A typical workflow for bioanalytical method validation.
Robustness Testing Protocol
Objective: To evaluate the robustness of the analytical method by introducing small, deliberate changes to the method parameters.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
Analyte and this compound stock solutions
-
LC-MS/MS system
-
Validated analytical method protocol
Procedure:
-
Prepare three levels of QC samples (low, mid, and high) in the biological matrix.
-
For each parameter to be tested (e.g., mobile phase composition, column temperature, flow rate), create a set of modified analytical conditions.
-
Analyze three replicates of each QC level under the nominal and each of the modified conditions.
-
Calculate the mean, standard deviation, coefficient of variation (%RSD), and accuracy for each set of measurements.
-
Compare the results from the modified conditions to the nominal conditions. The acceptance criteria are typically that the %RSD should be within 15% and the accuracy within 85-115%.
Logical Framework for Internal Standard Selection
The decision to use a stable isotope-labeled internal standard is a logical one, based on the goal of achieving the highest quality data.
Caption: Decision pathway for internal standard selection.
Conclusion
The use of a deuterated internal standard, such as this compound, is a best practice in modern bioanalytical method validation. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for various sources of error. This leads to more accurate, precise, and robust data, which is essential for meeting the stringent requirements of regulatory submissions and ensuring the highest quality of bioanalytical results. While analog internal standards can be employed, the inherent advantages of stable isotope-labeled internal standards make them the preferred choice for robust method development and validation.
References
Safety Operating Guide
Navigating the Safe Disposal of N-(3-Phenylpropionyl)glycine-d2: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of N-(3-Phenylpropionyl)glycine-d2, a deuterated compound often used in metabolic research. Adherence to these protocols is essential for mitigating risks and ensuring compliance with safety regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier of your specific lot of this compound. There is conflicting information in publicly available safety data for the non-deuterated form of this compound, with some sources classifying it as a hazardous substance that can cause serious eye damage. Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
In the event of accidental exposure, follow standard first-aid measures and seek medical attention if necessary.
Disposal of this compound
As a deuterated compound, this compound should be handled with the same precautions as its non-deuterated counterpart. Deuterium is a stable, non-radioactive isotope, so no special procedures for radioactivity are required.[1][2] The primary consideration for disposal is the chemical's potential hazardous properties. Given the conflicting safety information, it is prudent to treat this compound as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Classification: Classify this compound as a hazardous chemical waste. Do not dispose of this compound in the regular trash or down the drain.
-
Waste Collection and Containerization:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The container should have a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.
-
-
Waste Storage:
-
Location: Store the waste container in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.
-
Segregation: Ensure the waste container is stored separately from incompatible materials.
-
-
Waste Pickup and Disposal:
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.
-
Pickup Request: When the container is full or ready for disposal, follow your institution's established procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Formula | C₁₁H₁₁D₂NO₃ | Manufacturer's Data |
| Molecular Weight | ~209.24 g/mol | Manufacturer's Data |
| Physical Form | Solid | [3] |
| Storage Temperature | -20°C | [3] |
Disposal Workflow Diagram
.
Caption: Workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
